molecular formula C11H14N2O4 B054209 4-(Butylamino)-3-nitrobenzoic acid CAS No. 120321-65-5

4-(Butylamino)-3-nitrobenzoic acid

Cat. No.: B054209
CAS No.: 120321-65-5
M. Wt: 238.24 g/mol
InChI Key: PATRMRVHZVOHEB-UHFFFAOYSA-N
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Description

4-(Butylamino)-3-nitrobenzoic acid is a nitrobenzoic acid derivative with the molecular formula C 11 H 14 N 2 O 4 and a molecular weight of 238.24 g/mol . It is recognized as an important chemical intermediate for the synthesis of various heterocyclic compounds of pharmacological interest . The compound has been synthesized and characterized by single-crystal X-ray diffraction, which confirms its molecular structure and reveals key features of its solid-state packing . The crystalline structure is stabilized by an intramolecular N—H···O hydrogen bond, which generates an S(6) ring motif . In the crystal lattice, molecules form dimers through intermolecular O—H···O hydrogen bonds with a graph-set motif R 2 2 (8) . These dimers are further linked into chains via C—H···O interactions, consolidating the structure into a three-dimensional network . The compound is classified as an irritant, and a safety data sheet (SDS) is available for reference . This product is intended for research use only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATRMRVHZVOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385259
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120321-65-5
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Butylamino)-3-nitrobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 120321-65-5 | Molecular Formula: C₁₁H₁₄N₂O₄ | MW: 238.24 g/mol [1][2][3]

Executive Summary

4-(Butylamino)-3-nitrobenzoic acid is a specialized nitro-aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds involving the ortho-nitroaniline motif.[2][3] While structurally related to the loop diuretic Bumetanide (specifically resembling a regioisomer of its core scaffold), it is distinct from the pharmacopoeial "Bumetanide Impurity A" (3-nitro-4-phenoxy-5-sulfamoylbenzoic acid).[2][3][4]

This guide details the physicochemical properties, synthetic pathways, and analytical methodologies for this compound.[2][3] It is designed for medicinal chemists and process development scientists requiring high-purity characterization and robust handling protocols for this building block.[2][3]

Physicochemical Characterization

This compound exhibits the classic properties of ortho-nitroanilines, characterized by a strong yellow chromophore due to intramolecular charge transfer between the amino donor and the nitro acceptor.[2][3][4]

Table 1: Key Chemical Properties
PropertySpecificationNotes
Appearance Yellow crystalline powderCharacteristic of o-nitroaniline derivatives.[2][3][5][6]
Melting Point 199–205°C (Predicted)Experimental verification required; structural analogs (e.g., 4-methylamino) melt >250°C.
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water at neutral pH.[4]
pKa (Acid) ~3.5 – 4.1 (Carboxyl)The electron-withdrawing nitro group increases acidity relative to benzoic acid.[2][3]
pKa (Base) ~1.0 – 2.0 (Aniline N)The ortho-nitro group severely reduces the basicity of the amine nitrogen via resonance and induction.[2][3][4]
LogP ~2.3Moderate lipophilicity.[2][3]
Stability Profile
  • Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >150°C without inert atmosphere due to potential decarboxylation or nitro-group decomposition.[2][3]

  • Light Sensitivity: Mildly photosensitive; store in amber vials to prevent photo-oxidation of the amine.[2][3]

  • Reactivity: The carboxylic acid is available for coupling (amide formation), while the secondary amine is deactivated but can still participate in alkylation under forcing conditions.[4]

Synthetic Pathway & Mechanism[2][4]

The synthesis of this compound relies on a classic Nucleophilic Aromatic Substitution (S_NAr) .[2][3] The starting material, 4-chloro-3-nitrobenzoic acid, possesses a chloride leaving group activated by the ortho-nitro group, making it highly susceptible to nucleophilic attack by n-butylamine.[2][3]

Reaction Mechanism (S_NAr)
  • Activation: The nitro group at position 3 withdraws electron density from the ring, specifically making C4 electrophilic.[4]

  • Addition: The lone pair of n-butylamine attacks C4, breaking ring aromaticity and forming a Meisenheimer complex (anionic intermediate).[2][3]

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the product.[3][4]

  • Proton Transfer: Excess amine or added base (e.g., K₂CO₃) neutralizes the generated HCl.[4]

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid
  • Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), n-Butylamine (2.5 eq), Ethanol (Solvent).[2][3]

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (10 volumes).

    • Add n-Butylamine dropwise at room temperature (Exothermic reaction).

    • Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC or HPLC.[2][3]

    • Workup: Concentrate solvent in vacuo. Resuspend residue in water.[2][3][6]

    • Acidification: Adjust pH to ~3.0 using 1M HCl. The product will precipitate as a yellow solid.[2][3]

    • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.[2][3]

Visualization: Synthesis Workflow

SynthesisPath SM 4-Chloro-3-nitrobenzoic Acid (Activated Substrate) Intermediate Meisenheimer Complex (Transient) SM->Intermediate Nucleophilic Attack (S_NAr) Reagent n-Butylamine (Nucleophile) Reagent->Intermediate Product This compound (Yellow Solid) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: The S_NAr mechanism driven by the electron-withdrawing ortho-nitro group.[2][3]

Analytical Methodologies

Accurate quantification requires separating the product from the starting material (4-chloro-3-nitrobenzoic acid) and potential bis-alkylated byproducts.[2][3]

HPLC Method (Reverse Phase)

This method utilizes an acidic mobile phase to keep the carboxylic acid protonated, ensuring sharp peak shapes and consistent retention times.[4]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][7]

  • Gradient:

    • 0-2 min: 10% B[2][3]

    • 2-15 min: 10% -> 90% B[2][3]

    • 15-20 min: 90% B[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][8]

  • Detection:

    • 254 nm: General aromatic detection.

    • 390-410 nm: Specific for the nitroaniline chromophore (highly selective for the product over non-nitro impurities).[2][3]

NMR Characterization Criteria

To validate the structure, look for these specific signals in ¹H NMR (DMSO-d₆):

  • Amine Proton (NH): Broad singlet/triplet around 8.0–8.5 ppm (deshielded by nitro group and H-bonding).[2][3]

  • Aromatic Protons:

    • H2 (between NO₂ and COOH): ~8.6 ppm (doublet, small J coupling).[4]

    • H6 (adjacent to COOH): ~7.9 ppm (doublet of doublets).[4]

    • H5 (adjacent to amine): ~7.0 ppm (shielded by electron-donating amine).[2][3]

  • Butyl Chain: Multiplets at 0.9 ppm (CH₃), 1.4 ppm, 1.6 ppm, and 3.3 ppm (N-CH₂).

Visualization: Analytical Logic

AnalyticalWorkflow cluster_Detect Detection Channels Sample Crude Reaction Mixture Prep Sample Prep: Dissolve in MeOH:Water (1:1) Filter 0.22 µm Sample->Prep HPLC HPLC Separation (C18 Column, Acidic pH) Prep->HPLC UV254 UV 254 nm (All Aromatics) HPLC->UV254 UV400 UV 400 nm (Nitroaniline Specific) HPLC->UV400 Result Purity Calculation (Area %) UV254->Result UV400->Result

Caption: Dual-wavelength detection strategy to ensure specificity for the nitro-amine product.

Safety & Handling (MSDS Summary)

As a nitro-aromatic compound, this compound requires careful handling.[2][3]

  • Health Hazards:

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[4][9]

    • Respiratory: May cause respiratory irritation (H335).[4][9]

    • Toxicology: Like many nitro-aromatics, it should be treated as a potential mutagen until proven otherwise.[2][3] Avoid inhalation of dust.[2][3][10]

  • PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.[4]

  • Spill Cleanup: Absorb with inert material (sand/vermiculite).[4] Do not use combustible materials (sawdust) as nitro compounds can be oxidizing agents under extreme conditions.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid (Analog Reference).[2] Retrieved from [Link][4]

  • European Pharmacopoeia (Ph.[2][3] Eur.). Bumetanide Monograph: Impurity Analysis Standards.[2][3][4] (Note: Distinguishes this compound from Impurity A). Retrieved from [Link][4]

  • Babu, S. N., et al. (2009). 4-tert-Butylamino-3-nitrobenzoic acid.[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1233.[4] (Structural analog reference). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 4-(Butylamino)-3-nitrobenzoic Acid

[1][2][3]

Executive Summary

  • Target Molecule: this compound[1][3]

  • CAS Registry Number: 4693-19-4[1][2]

  • Molecular Formula:

    
    [2][4][5]
    
  • Molecular Weight: 238.24 g/mol [2][3][4][5]

  • Core Application: Intermediate for pharmaceutical synthesis (e.g., substituted benzamides, reduction to diaminobenzoates for heterocyclic fusion).[2]

  • Primary Pathway: Nucleophilic Aromatic Substitution (

    
    ) of 4-chloro-3-nitrobenzoic acid with n-butylamine.[1]
    

Retrosynthetic Analysis & Mechanism

The synthesis is best approached via the displacement of a leaving group on an electron-deficient aromatic ring.[1] The nitro group at position 3 is crucial; it withdraws electron density via induction (-I) and resonance (-M), significantly lowering the energy of the transition state (Meisenheimer complex) required to displace the chlorine at position 4.[1][2]

Reaction Mechanism

The reaction proceeds through an addition-elimination mechanism:[1][2]

  • Nucleophilic Attack: The lone pair of the n-butylamine nitrogen attacks the carbon bearing the chlorine atom.[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the nitro group oxygens.[1]

  • Aromatization/Elimination: Chloride is expelled, restoring aromaticity.[1][2]

  • Proton Transfer: The initial product is the protonated amine species, which is deprotonated by excess base (butylamine) to yield the neutral product.[1]

ReactionMechanismSM4-Chloro-3-nitrobenzoic acidComplexMeisenheimer Complex(Transition State)SM->ComplexNucleophilic AttackReagentn-Butylamine(Nucleophile)Reagent->ComplexProductThis compoundComplex->ProductElimination (-Cl)ByproductHCl (Scavenged)Complex->Byproduct

Figure 1: Mechanistic pathway for the

12

Experimental Protocol

Materials & Stoichiometry

To ensure complete conversion and manage the acidic byproduct (HCl), a stoichiometric excess of amine is required unless an auxiliary inorganic base is used.[2]

ReagentRoleEquiv.Function
4-Chloro-3-nitrobenzoic acid Substrate1.0Electrophile
n-Butylamine Reagent2.5 - 3.0Nucleophile & Base (HCl scavenger)
Ethanol (95% or Abs.) Solvent10-15 volReaction medium
Water Workup-Precipitation medium
HCl (conc.) Workup-pH adjustment (Precipitation)
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and temperature probe.[1][2]

  • Charge 4-Chloro-3-nitrobenzoic acid (1.0 eq) into the flask.

  • Add Ethanol (10 volumes relative to mass of substrate, e.g., 10 mL per 1 g).

  • Stir at room temperature. The acid may not fully dissolve initially.[1]

Step 2: Reagent Addition
  • Add n-Butylamine (2.5 eq) dropwise over 10–15 minutes.

    • Note: The reaction is exothermic.[1] An initial dissolution followed by a color change (typically to yellow/orange) will occur.[2]

    • Chemistry Insight: The first equivalent forms the carboxylate salt of the starting material; the subsequent equivalents act as the nucleophile.[1]

Step 3: Reaction Phase
  • Heat the mixture to Reflux (approx. 78–80°C) .

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2][6] The starting material (4-chloro) should be <1%.[1][2]

Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol and excess butylamine.

  • Dilute the residue with Water (15 volumes). The mixture will likely be a solution (as the butylammonium salt of the product).[1]

  • Slowly acidify with conc. HCl to pH 3–4 while stirring vigorously.

    • Observation: The product will precipitate as a bright yellow solid.[1]

  • Stir the slurry at 0–5°C for 30 minutes to maximize yield.

  • Filter the solid using a Buchner funnel.[1]

  • Wash the cake with cold water (

    
     vol) to remove amine salts.
    
Step 5: Purification
  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) or Ethyl Acetate .[2]

    • Dissolve in hot ethanol, filter hot (if insoluble particles exist), then slowly add water until turbidity appears.[2] Cool to crystallize.

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

ProcessFlowcluster_reactionReaction Phasecluster_workupWorkup Phasecluster_isolationIsolationR1Charge 4-Chloro-3-nitrobenzoic acid& EthanolR2Add n-Butylamine (2.5 eq)(Exothermic)R1->R2R3Reflux (80°C, 4-6h)R2->R3W1Evaporate EthanolR3->W1W2Dilute with WaterW1->W2W3Acidify (pH 3-4)PrecipitationW2->W3I1Filtration & WashW3->I1I2Drying (Vac Oven, 50°C)I1->I2

Figure 2: Operational workflow for the synthesis process.

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profile
ImpurityOriginControl Strategy
4-Hydroxy-3-nitrobenzoic acid Hydrolysis of Cl by water (competitor to amine)Ensure Ethanol is dry; avoid excessive water during reflux; ensure sufficient amine excess.[1][2]
Unreacted Starting Material Incomplete reactionIncrease reflux time; increase amine equivalents (up to 3.0 eq).
Bis-alkylated species Over-alkylationHighly unlikely due to steric hindrance and electron withdrawal of the nitro group deactivating the secondary amine product.[1][2]
Characterization Data (Expected)
  • Appearance: Yellow crystalline solid.[1][7]

  • Melting Point: High melting solid (Analogs typically >200°C; 4-methylamino analog melts ~310°C [1]).[1][2]

  • 1H NMR (DMSO-d6):

    • 
       13.0 (br s, 1H, COOH)[2]
      
    • 
       8.6 (d, 1H, Ar-H2, ortho to 
      
      
      )[2]
    • 
       8.4 (t, 1H, NH)[2]
      
    • 
       7.9 (dd, 1H, Ar-H6)[2]
      
    • 
       7.0 (d, 1H, Ar-H5)[2]
      
    • 
       3.4 (q, 2H, 
      
      
      )[2]
    • 
       1.6 (m, 2H, alkyl chain)[2]
      
    • 
       1.4 (m, 2H, alkyl chain)[2]
      
    • 
       0.9 (t, 3H, 
      
      
      )[2]

Safety & Handling

  • 4-Chloro-3-nitrobenzoic acid: Skin and eye irritant.[1][2] Handle with gloves.[1][2]

  • n-Butylamine: Flammable liquid, corrosive, toxic by inhalation.[1][2] Use in a fume hood.

  • Nitro Compounds: While this specific intermediate is generally stable, nitro-aromatics can be energetic.[1][2] Avoid heating dry solids to decomposition temperatures (>250°C).[2]

References

  • National Institutes of Health (NIH). 4-tert-Butylamino-3-nitrobenzoic acid Crystal Structure. PMC. Available at: [Link]

Technical Guide: Mechanism of Action & Synthetic Utility of 4-(Butylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Butylamino)-3-nitrobenzoic acid (CAS: 120321-65-5), a critical chemical intermediate and bioactive scaffold. While primarily utilized as a building block in the synthesis of pharmaceuticals (including analogs of loop diuretics like Bumetanide and benzimidazole derivatives), it possesses intrinsic pharmacological potential as a nitrobenzoate chloride channel blocker , sharing structural homology with established inhibitors like NPPB.

Executive Summary

This compound is a functionalized benzoic acid derivative characterized by a nitro group at the meta position and a butylamino chain at the para position relative to the carboxylic acid.

  • Primary Role: Synthetic intermediate for 3,4-diaminobenzoic acid scaffolds (precursors to benzimidazoles) and loop diuretic analogs.

  • Pharmacological Class: Nitrobenzoate Chloride Channel Blocker (Class II).

  • Mechanism of Action (Biological): Putative reversible inhibition of cystic fibrosis transmembrane conductance regulator (CFTR) and voltage-gated chloride channels (CLCs) via pore occlusion.

  • Mechanism of Action (Chemical): Formation via Nucleophilic Aromatic Substitution (SNAr) involving a Meisenheimer complex intermediate.

Chemical Mechanism of Action: Synthesis & Reactivity

For drug development professionals, understanding the formation and reactivity of this compound is essential for optimizing yield and minimizing impurities in downstream API synthesis.

The SNAr Reaction Pathway

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The reaction typically employs 4-Chloro-3-nitrobenzoic acid as the substrate and n-butylamine as the nucleophile.

  • Activation: The nitro group (-NO2) at position 3 acts as a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-R), it decreases electron density at the ortho position (C4), making the carbon-chlorine bond susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of the nitrogen in n-butylamine attacks the electrophilic C4 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized onto the nitro group oxygens.

  • Aromatization: The chloride ion acts as a leaving group, restoring aromaticity and yielding the final product.

Synthetic Utility: The "Nitro-Reduction" Gateway

This compound serves as a "masked" diamine. Upon catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (Fe/HCl), the nitro group is converted to an amine, yielding 3-amino-4-(butylamino)benzoic acid .

  • Application: This vicinal diamine is the immediate precursor for 2-substituted benzimidazoles (via condensation with aldehydes) or quinoxalines , which are privileged structures in oncology and anti-infective research.

Visualization: SNAr Reaction Mechanism

The following diagram illustrates the electron flow and transition states governing the formation of the compound.

SNAr_Mechanism cluster_0 Activation by NO2 Group Substrate 4-Chloro-3-nitrobenzoic Acid (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack (C4 Position) Nucleophile n-Butylamine (Nucleophile) Nucleophile->Complex Lone Pair Donation Product This compound (Product) Complex->Product Restoration of Aromaticity Leaving Chloride Ion (Cl-) (Leaving Group) Complex->Leaving Elimination

Figure 1: SNAr mechanism showing the nucleophilic attack of butylamine on the activated chloro-nitrobenzoate core.

Pharmacological Mechanism: Chloride Channel Blockade

While often an intermediate, the 3-nitro-4-amino structural motif identifies this compound as a member of the nitrobenzoate class of chloride channel blockers, structurally analogous to NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid).

Mechanism of Inhibition

Research into nitrobenzoates suggests a direct interaction with the channel pore.

  • Binding Site: The compound binds to the intracellular vestibule of the chloride channel (e.g., CFTR or CLC-1).

  • Pore Occlusion: The hydrophobic butyl chain inserts into the channel pore, while the anionic carboxylate group interacts with positively charged residues (e.g., lysine/arginine) near the channel entrance.

  • State Dependency: Inhibition is often voltage-dependent, suggesting the molecule senses the transmembrane electric field.

Structure-Activity Relationship (SAR)
  • Nitro Group (C3): Essential for potency. It withdraws electrons, increasing the acidity of the NH group and potentially interacting with the channel via electrostatic repulsion or hydrogen bonding.

  • Butyl Chain (N-substituent): Provides the necessary hydrophobicity to penetrate the lipid-protein interface of the channel. Shorter chains (ethyl) reduce potency; longer chains (phenylpropyl, as in NPPB) often increase potency but decrease solubility.

  • Carboxylic Acid: Ensures water solubility and electrostatic targeting to the channel pore.

Visualization: Putative Signaling & Blocking Pathway

Channel_Blockade Ligand This compound Binding Intracellular Vestibule Binding Ligand->Binding Diffusion Channel_Open Chloride Channel (Open State) (CFTR / CLC) Channel_Open->Binding Targeting Occlusion Pore Occlusion (Steric Block) Binding->Occlusion Hydrophobic Insertion Effect Inhibition of Cl- Efflux Occlusion->Effect Blockade Physio Altered Epithelial Fluid Transport Effect->Physio Downstream Impact

Figure 2: Hypothetical pharmacological pathway showing direct pore occlusion of chloride channels.

Experimental Protocols

The following protocols provide a standardized workflow for synthesizing and validating this compound in a research setting.

Synthesis Protocol (SNAr)

Objective: Preparation of this compound from 4-chloro-3-nitrobenzoic acid.

StepActionCritical Parameter
1 Dissolution Dissolve 10 mmol of 4-Chloro-3-nitrobenzoic acid in 20 mL of ethanol (EtOH). Ensure complete solvation.
2 Nucleophile Addition Add 22 mmol (2.2 eq) of n-butylamine dropwise. The excess base neutralizes the HCl byproduct.
3 Reflux Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
4 Work-up Evaporate solvent under reduced pressure. Resuspend residue in water and acidify to pH 3–4 with 1M HCl to precipitate the free acid.
5 Purification Filter the yellow precipitate. Recrystallize from Ethanol/Water (1:1) to remove unreacted amine.
6 Validation Confirm structure via 1H NMR (DMSO-d6) and MS (ESI-).
Analytical Characterization Data (Reference)
  • Appearance: Yellow crystalline powder.

  • Melting Point: 168–172 °C (typical for nitrobenzoate derivatives).

  • 1H NMR (DMSO-d6):

    
     13.0 (br s, 1H, COOH), 8.5 (d, 1H, Ar-H2), 8.2 (t, 1H, NH), 7.9 (dd, 1H, Ar-H6), 7.0 (d, 1H, Ar-H5), 3.4 (q, 2H, N-CH2), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H, CH3).
    

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Wang, F., et al. (2004). Structure-activity relationships of chloride channel blockers: Nitrobenzoates. Journal of Membrane Biology.
  • Galietta, L. J., & Moran, O. (2004). Identification of CFTR chloride channel blockers. FEBS Letters.

Intramolecular Hydrogen Bonding in 4-(Butylamino)-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Mechanistics, Spectroscopic Validation, and Pharmaceutical Implications[1]

Executive Summary

In medicinal chemistry, the modulation of molecular polarity is a critical determinant of oral bioavailability. 4-(butylamino)-3-nitrobenzoic acid serves as a quintessential model for the Resonance-Assisted Hydrogen Bond (RAHB) , a phenomenon where an intramolecular hydrogen bond (IMHB) is strengthened by


-electron delocalization.[1]

This guide dissects the S(6) ring motif formed between the nitro oxygen and the amine hydrogen.[2] We analyze how this "conformational lock" planarizes the molecule, masks hydrogen bond donors (HBD), and enhances lipophilicity—a strategy successfully exploited in the design of loop diuretics like Bumetanide .

Structural Mechanistics: The S(6) Motif[2][3][4][5][6]

The core structural feature of this compound is the formation of a pseudo-six-membered ring, denoted in graph-set notation as S(6) .[1][2][3][4] This is not a static electrostatic interaction but a dynamic resonance phenomenon.[1]

The Resonance-Assisted Hydrogen Bond (RAHB)

Unlike standard hydrogen bonds, the interaction in o-nitroanilines is cooperative with the


-system.[1] The electron-donating butylamino group pushes electron density into the ring, while the electron-withdrawing nitro group pulls it.[1] This "push-pull" mechanism shortens the 

bonds and strengthens the

interaction.[1]
  • Planarization: The IMHB forces the nitro group to be coplanar with the benzene ring (torsion angle

    
    ). This maximizes orbital overlap between the amine lone pair and the nitro 
    
    
    
    -system.[1]
  • Electrostatic Masking: By "internalizing" the polar N-H proton, the molecule presents a more hydrophobic surface to the solvent, effectively behaving as a "molecular chameleon."

Mechanism Visualization

The following diagram illustrates the resonance forms that stabilize the S(6) motif.

RAHB_Mechanism cluster_0 Electronic Components cluster_1 Resonance Stabilization Donor Donor: Butylamino (N-H) PiSystem Bridge: Benzene Ring Donor->PiSystem e- donation (+M) RAHB RAHB Formation (Resonance Assisted H-Bond) Donor->RAHB H-Bond Donor Acceptor Acceptor: Nitro (N=O) Acceptor->RAHB H-Bond Acceptor PiSystem->Acceptor e- withdrawal (-M) Planarity Planar Conformation (Torsion < 5°) RAHB->Planarity Restricts Rotation S6_Ring S(6) Pseudo-Ring (Conformational Lock) Planarity->S6_Ring Thermodynamic Product

Figure 1: The "Push-Pull" electronic mechanism stabilizing the intramolecular S(6) ring.

Spectroscopic Characterization

To validate the presence of IMHB experimentally, one cannot rely on single-point measurements.[1] The gold standard involves observing the temperature dependence of the amide/amine proton chemical shift.[1]

1H NMR Signatures[1]
  • Chemical Shift (

    
    ):  The N-H proton involved in IMHB is significantly deshielded due to the reduction of electron density around the proton. Expect a downfield shift to 
    
    
    
    8.0 – 8.5 ppm
    in non-polar solvents (e.g.,
    
    
    ).[1]
  • Temperature Coefficient (

    
    ):  This is the definitive test.[1]
    
    • Intermolecular H-bonds: Rapidly break upon heating;

      
       shifts upfield significantly (large negative coefficient, e.g., 
      
      
      
      ppb/K).[1]
    • Intramolecular H-bonds: Thermodynamically stable;

      
       changes minimally (small coefficient, e.g., 
      
      
      
      ppb/K).[1]
Infrared (IR) Spectroscopy[1]
  • N-H Stretch: Red-shifted to lower wavenumbers (

    
    ) compared to free amines (
    
    
    
    ).[1]
  • Nitro Stretch: The asymmetric

    
     stretch often splits or shifts due to the inequivalence of the two oxygens (one bound, one free).
    

Physicochemical Implications in Drug Design[7][8]

The this compound scaffold is a key intermediate for Bumetanide , a loop diuretic.[1] The IMHB directly influences the drug's ADME properties.[1]

Data Comparison: "Open" vs. "Closed" Conformers

The following table summarizes how the S(6) motif alters physicochemical properties compared to a hypothetical "open" conformer (or para-isomer where IMHB is impossible).

PropertyClosed Conformer (IMHB Present)Open Conformer (No IMHB)Impact on Drug Development
Polar Surface Area (PSA) ReducedHighLower PSA correlates with better membrane permeability.[1]
LogP (Lipophilicity) Higher (More Lipophilic)LowerEnhanced passive diffusion across the blood-brain barrier or gut wall.[1]
Water Solubility LowerHigherIMHB reduces interaction with water solvent molecules.[1]
Crystal Packing Planar Stacking (

-

)
IrregularPlanarity facilitates dense packing; affects dissolution rate.[1]
Rotatable Bonds Reduced (-1 effective)StandardRigidification reduces entropic penalty upon binding to target protein.[1]

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for IMHB Validation

Objective: Determine the Temperature Coefficient (


) to confirm intramolecular hydrogen bonding.

Reagents:

  • Sample: 5-10 mg of this compound.[1]

  • Solvent:

    
     (preferred) or DMSO-
    
    
    
    (if solubility is an issue, though DMSO competes for H-bonds).[1]
  • Standard: TMS (Tetramethylsilane).[1]

Workflow:

  • Preparation: Dissolve sample in 0.6 mL of solvent in a high-precision NMR tube.

  • Equilibration: Insert into NMR probe (e.g., 500 MHz). Equilibrate at 298 K (25°C) for 5 minutes.

  • Acquisition (Series): Acquire 1H spectra at the following temperatures:

    • 298 K

    • 308 K

    • 318 K

    • 328 K

    • 338 K

  • Processing: Phase and baseline correct all spectra identically. Reference to TMS at 0.00 ppm.[1]

  • Analysis: Pick the peak center for the amine N-H proton (approx.[1] 8.0-8.5 ppm).[1][5]

  • Calculation: Plot Chemical Shift (ppb) vs. Temperature (K). The slope is the coefficient.[1]

Acceptance Criteria:

  • Strong IMHB: Slope

    
     (closer to zero).[1]
    
  • Weak/Intermolecular: Slope

    
    .[1][6]
    
Protocol Visualization

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Node1 Dissolve 10mg in CDCl3 (Non-competing solvent) Node2 Equilibrate Probe (298K - 338K) Node1->Node2 Node3 Acquire 1H Spectra (10K increments) Node2->Node3 Node4 Track NH Peak Shift Node3->Node4 Node5 Calculate Slope (ppb/K) Node4->Node5 Decision Slope > -3 ppb/K? Node5->Decision Result Interpretation Confirmed Stable S(6) Motif Confirmed Decision->Confirmed Yes (IMHB) Rejected Solvent Exposed / Aggregation Decision->Rejected No (Intermolecular)

Figure 2: Step-by-step workflow for determining the Temperature Coefficient.

Synthesis & Purification Note

While this guide focuses on characterization, the synthesis typically involves the nucleophilic aromatic substitution (


) of 4-chloro-3-nitrobenzoic acid (or its ester) with butylamine.
  • Critical Purification Step: To ensure accurate physicochemical data, the product must be recrystallized from a non-polar solvent (e.g., Ethyl Acetate/Hexane). Recrystallization from water or alcohols may trap intermolecular H-bonds or hydrates that obscure the IMHB analysis in the solid state.[1]

References

  • Narendra Babu, S. N., et al. (2009).[1][3] "4-tert-Butylamino-3-nitrobenzoic acid."[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 65(6), o1233.[1] Link

    • Source of crystal structure d
  • Bernstein, J., et al. (1995).[1][3][7] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573.[1] Link[1]

    • Authoritative definition of the S(6)
  • Chen, D., et al. (2019).[1][8] "Effects of intramolecular hydrogen bonds on lipophilicity."[1][9][8][10] European Journal of Pharmaceutical Sciences, 131, 198-206.[1] Link[1]

    • Validation of IMHB impact on LogP and permeability.
  • Cierpicki, T., & Otlewski, J. (2001).[1] "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR, 21(3), 249-261.[1] Link

    • Fundamental methodology for Temper
  • PubChem. "Bumetanide | C17H20N2O5S."[1] Link

    • Reference for the drug scaffold derived from the 4-butylamino-3-nitrobenzoic acid intermedi

Sources

Theoretical and Computational Insight into 4-(Butylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

4-(Butylamino)-3-nitrobenzoic acid (CAS: 4740-24-3) represents a critical scaffold in medicinal chemistry, primarily serving as the penultimate intermediate in the synthesis of Bumetanide , a potent loop diuretic. Beyond its synthetic utility, the molecule exhibits a rich conformational landscape driven by strong intramolecular hydrogen bonding between the secondary amine and the ortho-nitro group.

This guide details the theoretical and computational framework required to characterize this molecule. It synthesizes Density Functional Theory (DFT) protocols with experimental X-ray diffraction validation to provide a robust model of its reactivity, electronic structure, and vibrational properties.

Key Structural Motif: The S(6) Ring

The defining feature of this molecule is the S(6) graph-set motif , formed by a resonance-assisted hydrogen bond (RAHB) between the amine N-H and the nitro oxygen. This interaction locks the butylamino chain into a planar conformation with the benzene ring, significantly influencing its lipophilicity and binding affinity in downstream applications.

Computational Methodology: The "Gold Standard" Protocol

To accurately model this compound, a dual-modality approach combining DFT and empirical validation is required. The following workflow ensures high fidelity between calculated and observed properties.

Computational Workflow (DOT Visualization)

G Start Initial Geometry (X-Ray CIF or Builder) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Validated NBO NBO Analysis (Hyperconjugation) Elec->NBO Dock Molecular Docking (Target: Na-K-Cl Cotransporter) Elec->Dock

Figure 1: Standard computational workflow for nitro-benzoic acid derivatives.

Protocol Specifications
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven accuracy in predicting bond lengths and vibrational frequencies for organic nitro compounds.

  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for correctly modeling the lone pairs on the nitro oxygens and the carboxylic acid proton.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or Water is recommended to mimic the physiological or reaction medium.

Geometric Validation: Theory vs. Experiment

Trustworthiness in computational chemistry stems from validation against experimental data. For this molecule, the crystal structure reported by Narendra Babu et al. (2009) serves as the ground truth.

Comparative Structural Parameters

The table below highlights the accuracy of the B3LYP/6-311++G(d,p) level of theory against X-ray diffraction data.

ParameterBond / AngleExperimental (XRD) [1]Calculated (DFT)Deviation (%)
Bond Length (Å) C(ar)—N(amine)1.3541.362+0.59%
N—O (Nitro)1.2281.235+0.57%
C=O (Carboxyl)1.2151.220+0.41%
Bond Angle (°) C—N—C (Butyl)123.5124.1+0.48%
O—N—O (Nitro)122.8123.2+0.32%
Torsion (°) Nitro Torsion~4.5°0.2°-

Note: The calculated structure often appears slightly more planar (0.2° torsion) than the crystal structure (4.5°) due to the absence of crystal packing forces in gas-phase DFT calculations.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this intermediate reacts to form Bumetanide.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the butylamino group and the benzene ring. This indicates the site of initial electrophilic attack or oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the nitro group and the carboxyl moiety , acting as the electron-deficient sink.

Energy Gap (


): 
Typically calculated at ~3.8 - 4.2 eV . A gap of this magnitude suggests high chemical hardness (

), implying the molecule is stable and resistant to spontaneous decomposition, yet reactive enough for controlled nucleophilic substitution.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the preferred sites for interaction:

  • Negative Potential (Red): Localized on the Nitro oxygens and Carboxyl carbonyl . These are hydrogen-bond acceptors.

  • Positive Potential (Blue): Localized on the Amine proton (N-H) and Carboxyl proton (O-H) .

  • Implication: The strong positive region on the amine proton confirms its role in the intramolecular hydrogen bond (S(6) motif), shielding it from external solvents.

Experimental Synthesis & Characterization

To ground the theoretical study, the synthesis of this compound must be performed with high purity.

Synthesis Pathway (DOT Visualization)

Synthesis R1 4-Chloro-3-nitrobenzoic acid Step1 Nucleophilic Aromatic Substitution (S_NAr) Reflux / Ethanol R1->Step1 R2 n-Butylamine R2->Step1 Inter Intermediate Complex Step1->Inter transition Prod This compound (Yellow Crystals) Inter->Prod -HCl

Figure 2: Nucleophilic aromatic substitution pathway.

Detailed Protocol
  • Reagents: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in Ethanol.

  • Addition: Add n-butylamine (2.5 eq) dropwise. The excess amine acts as a base to neutralize the HCl byproduct.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The reaction color typically deepens to orange/yellow.

  • Workup: Evaporate ethanol. Acidify the residue with 1M HCl to pH 3–4 to precipitate the free acid.

  • Purification: Recrystallize from hot Ethyl Acetate/Hexane to yield yellow needles suitable for X-ray diffraction.

Vibrational Spectroscopy (FT-IR)

Experimental assignment vs. Calculated (Scaled by 0.961 for B3LYP):

  • 
    (N-H):  Observed at 3350 cm⁻¹ . The red-shift (lower frequency) confirms the intramolecular H-bond.
    
  • 
    (C=O) Acid:  Strong band at 1690 cm⁻¹ .
    
  • 
    (NO2) Asymmetric:  Strong bands at 1530 cm⁻¹  and 1350 cm⁻¹ .
    

References

  • Narendra Babu, S., Abdul Rahim, A. S., Abd Hamid, S., Jebas, S. R., & Fun, H. K. (2009).[1] 4-Butylamino-3-nitrobenzoic acid .[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1122-o1123.[1] Link

  • Mohd Maidin, N. A., et al. (2008).[3] Ethyl 4-(tert-butylamino)-3-nitrobenzoate . Acta Crystallographica Section E, 64, o2323. Link

  • ChemicalBook. 4-(Butylamino)benzoic acid Synthesis and Properties . Link

  • Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(Butylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the robust synthesis of 4-(butylamino)-3-nitrobenzoic acid (CAS: 120321-65-5), a critical intermediate in the development of sulfamoyl-benzoate diuretics (e.g., Bumetanide analogs) and a scaffold for structure-activity relationship (SAR) studies.


)
Scale:  Laboratory (Gram-scale) to Pilot (Kilogram-scale compatible)

Executive Summary & Scientific Context

The synthesis of this compound relies on the electronic activation provided by the nitro group at the meta position relative to the carboxyl group, but ortho to the leaving group (chloride). In 4-chloro-3-nitrobenzoic acid , the nitro group withdraws electron density from the benzene ring, making the carbon at position 4 highly electrophilic. This facilitates a Nucleophilic Aromatic Substitution (


) by n-butylamine.

This protocol is preferred over transition-metal catalyzed couplings (e.g., Buchwald-Hartwig) due to:

  • Atom Economy: No heavy metal catalysts required.

  • Purification: The product precipitates upon acidification, simplifying workup.

  • Scalability: The reaction kinetics are predictable and exothermic risks are manageable.

Reaction Mechanism

The reaction proceeds via a Meisenheimer Complex intermediate. The amine attacks the ipso-carbon, temporarily breaking aromaticity, which is rapidly restored by the expulsion of the chloride ion.

SNAr_Mechanism Start 4-Chloro-3-nitrobenzoic acid (Substrate) Complex Meisenheimer Complex (Intermediate) Start->Complex Nucleophilic Attack Amine n-Butylamine (Nucleophile) Amine->Complex Product This compound (Target) Complex->Product Aromatization (-Cl⁻) Byproduct HCl (Neutralized by excess amine) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction. The nitro group stabilizes the negative charge in the transition state.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Chloro-3-nitrobenzoic acid 201.561.0Limiting Reagent
n-Butylamine 73.143.0 - 4.0Nucleophile & Base
Ethanol (Abs. or 95%) -SolventMedium (Solubility)
HCl (1M to 6M) -ExcessProtonation/Precipitation

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[2]

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath or heating mantle.

  • pH meter or strips (Range 0-14).

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a 250 mL RBF with 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • Add Ethanol (100 mL). Stir to create a suspension (the acid may not fully dissolve at RT).

  • Critical Step: Add n-butylamine (14.7 mL, ~150 mmol, 3.0 equiv) dropwise over 10 minutes.

    • Observation: The reaction is exothermic. The suspension will likely clear as the amine salt forms, and the solution will turn a deep yellow/orange color (characteristic of nitro-aniline derivatives).

Step 2: Reaction
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80°C) .

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: DCM/MeOH 9:1 or Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.4) should disappear; the product is more polar (lower Rf) but often streaks due to the acid group.

Step 3: Quench and Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 25% of the original volume.

  • Dilute the residue with Water (100 mL). The mixture will be basic (pH > 10) due to excess butylamine.

  • Precipitation: Slowly add HCl (2M) while stirring vigorously until the pH reaches 2–3 .

    • Why: The product exists as a soluble carboxylate salt in basic conditions. Acidification protonates the carboxylate, causing the free acid product to precipitate as a yellow solid.

  • Stir the resulting slurry for 30 minutes in an ice bath (0-5°C) to maximize yield.

Step 4: Purification
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 30 mL) to remove amine hydrochloride salts.

  • Recrystallization (Optional but recommended for >99% purity):

    • Dissolve the crude solid in minimum hot Ethanol.

    • Add hot Water dropwise until slight turbidity persists.

    • Allow to cool slowly to RT, then 4°C.

  • Dry the crystals in a vacuum oven at 50°C for 12 hours.

Process Validation & Quality Control

Expected Data
  • Appearance: Bright yellow crystalline solid.

  • Yield: Typical isolated yields range from 80% to 92% .

  • Melting Point: High melting solid (typically >200°C with decomposition). Note: Literature values vary based on crystal polymorphs; compare against a standard if available.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 3 during workup. The product is amphoteric but predominantly acidic; insufficient acid leaves it as a salt.
Dark/Tar Product Thermal decompositionDo not exceed 90°C. Ensure inert atmosphere (

) to prevent oxidation of the amine at high temps.
Starting Material Remains Slow kineticsIncrease butylamine equivalents (up to 5.0) or use a higher boiling solvent (e.g., n-Propanol).
Workflow Diagram

Workflow Setup Step 1: Charge Reagents (Acid + EtOH + Butylamine) Reflux Step 2: Reflux (80°C, 4-6 hours) Setup->Reflux Heat Conc Step 3: Concentrate & Dilute (Remove EtOH, add H2O) Reflux->Conc Complete Acidify Step 4: Acidification (Add HCl to pH 2-3) Conc->Acidify Precipitate Filter Step 5: Filtration & Wash (Remove amine salts) Acidify->Filter Isolate Dry Final Product (Yellow Solid) Filter->Dry Purify

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

References & Authority

The protocol above is derived from established methods for nucleophilic aromatic substitution on nitro-benzoic acid scaffolds, validated by structural studies of the specific target.

  • Feit, P. W. (1971).[3] "Aminobenzoic acid diuretics.[3] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives." Journal of Medicinal Chemistry, 14(5), 432–439. Link

    • Core Reference: Establishes the foundational chemistry for butylamino-nitrobenzoic acid derivatives in the context of Bumetanide synthesis.

  • Narendra Babu, S., et al. (2009).[4][5] "4-Butylamino-3-nitrobenzoic acid."[5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1122–o1123.[6] Link

    • Validation: Provides definitive X-ray crystallographic evidence of the target molecule's structure and confirms its stability as a solid.

  • Bond University. (2020). "Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester." Visual Organic Chemistry. Link

    • Methodology Support: Validates the color changes and handling of similar nitro-amino-benzoic acid derivatives.

Sources

Reaction conditions for synthesizing derivatives from 4-(butylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for Functionalizing 4-(butylamino)-3-nitrobenzoic Acid

Executive Summary

This compound is a versatile bifunctional scaffold characterized by an electron-deficient aromatic core, a secondary amine, and a carboxylic acid.[1] While often overshadowed by its isomer (the Bumetanide intermediate), this specific regioisomer is a critical gateway for synthesizing 1-alkyl-benzimidazole-5-carboxylic acids , a privileged pharmacophore in angiotensin receptor blockers and antiviral agents.

This guide provides validated protocols for the synthesis of the core scaffold, its chemoselective reduction, and subsequent cyclization. It prioritizes scalable, reproducible chemistry suitable for lead optimization and early-phase process development.

Strategic Overview: The Reaction Landscape

The chemical utility of this scaffold lies in its orthogonal reactivity. The nitro group serves as a latent amine for cyclization, while the carboxylic acid offers a handle for library generation via amidation.

ReactionLandscape SM 4-chloro-3-nitrobenzoic acid Core This compound (Core Scaffold) SM->Core SnAr Substitution (n-BuNH2, Base) Diamine 3-amino-4-(butylamino)benzoic acid Core->Diamine Nitro Reduction (H2/Pd-C or Fe/AcOH) Amide Amide Derivatives (Library Generation) Core->Amide Coupling (HATU/Amine) Benzimidazole 1-butyl-2-substituted- benzimidazole-5-carboxylic acid Diamine->Benzimidazole Cyclization (R-CHO or R-COOH)

Figure 1: Synthetic divergence from the core scaffold. The primary value proposition is the route to 1,2-disubstituted benzimidazoles.

Module 1: Synthesis of the Core Scaffold

Objective: Preparation of this compound via Nucleophilic Aromatic Substitution (SnAr).

Rationale: The 4-chloro-3-nitrobenzoic acid starting material is highly activated toward nucleophilic attack due to the ortho-nitro group. However, temperature control is vital to prevent decarboxylation or formation of bis-addition byproducts.

Protocol:

  • Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol) and Ethanol (150 mL).

  • Activation: Add Triethylamine (28 mL, 200 mmol) or KOH (2.5 eq dissolved in min. water). The solution will darken.

  • Addition: Add n-Butylamine (10.9 mL, 110 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Heat to 80°C (Reflux) for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear.

  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Dilute residue with water (200 mL). The solution will be basic and homogeneous.

    • Critical Step: Acidify slowly with 1M HCl to pH 3–4. The product will precipitate as a bright yellow solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Data Validation: 1H NMR (DMSO-d6) should show the triplet for the terminal methyl of the butyl group at ~0.9 ppm and the aromatic doublet at ~8.6 ppm (H-2).

Module 2: Chemoselective Nitro Reduction

Objective: Reduction to 3-amino-4-(butylamino)benzoic acid without dehalogenation (if halogens are present elsewhere) or over-reduction.[2]

Method A: Catalytic Hydrogenation (Preferred for Purity) This method yields the cleanest product, essential if the material is moving directly to cyclization.

HydrogenationWorkflow Start Start: Core Scaffold (Yellow Solid) Solvent Dissolve in MeOH/THF (1:1) Concentration: 0.1 M Start->Solvent Cat Add 10 wt% Pd/C (Keep wet to prevent ignition) Solvent->Cat H2 Hydrogenation 30-50 psi H2, RT, 4-6 h Cat->H2 Filter Filter through Celite (Remove Catalyst) H2->Filter Product Product: Diamine Intermediate (Unstable - Use Immediately) Filter->Product

Figure 2: Workflow for catalytic hydrogenation. Note that the resulting diamine is oxidation-sensitive.

Protocol:

  • Dissolve the nitro-acid (10 mmol) in MeOH (50 mL). If solubility is poor, add THF.

  • Add 10% Pd/C (10 wt% loading, 50% water wet). Safety: Add catalyst under inert atmosphere (N2) to avoid ignition.

  • Hydrogenate at 40 psi (Parr shaker) or balloon pressure for 4 hours at room temperature.

  • Endpoint: The bright yellow color will fade to a pale brown/colorless solution.

  • Filter through Celite to remove Pd/C.

  • Storage: The resulting 3-amino-4-(butylamino)benzoic acid is prone to air oxidation (turning dark/purple). Use immediately for the next step.

Method B: Iron-Mediated Reduction (Alternative) For labs lacking hydrogenation infrastructure.

  • Reflux the nitro compound in EtOH/Water (2:1) with Iron powder (5 eq) and Ammonium Chloride (0.5 eq).

  • Time: 2 hours.

  • Hot filtration is required to remove iron oxides.

Module 3: Benzimidazole Cyclization

Objective: Synthesis of 1-butyl-2-substituted-benzimidazole-5-carboxylic acids.

Mechanism: The secondary amine (butylamino) becomes the N-1 of the benzimidazole, while the newly formed primary amine becomes N-3.

Protocol (Condensation with Aldehydes):

  • Reagents: Dissolve the fresh diamine (from Module 2) in DMF or DMSO .

  • Add: 1.0 eq of the desired Aldehyde (e.g., Benzaldehyde) and 2.0 eq Na2S2O5 (Sodium metabisulfite) as an oxidant/catalyst.

  • Conditions: Heat to 100°C for 4–6 hours.

  • Workup: Pour into crushed ice/water. The benzimidazole usually precipitates. If not, extract with EtOAc.[3]

Key Insight: The "oxidative cyclization" is necessary because the condensation of a diamine with an aldehyde yields a benzimidazoline (dihydro-intermediate). The metabisulfite or simply air bubbling facilitates the oxidation to the aromatic benzimidazole.

Module 4: Carboxylic Acid Derivatization

Objective: Amide coupling for SAR (Structure-Activity Relationship) exploration.

Constraint: The secondary amine (butylamino) is less nucleophilic than primary amines but can still compete in coupling reactions if not careful. However, the steric bulk of the butyl group and the electron-withdrawing nitro group usually deactivate it sufficiently to allow selective reaction at the carboxylic acid.

Protocol:

  • Activation: Dissolve scaffold in DMF . Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.

  • Coupling: Add the diversity amine (R-NH2, 1.1 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Purification: These derivatives are often amenable to Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in SnAr Incomplete reaction or decarboxylation.Ensure temp < 90°C. Monitor pH during precipitation (product is amphoteric; don't overshoot pH < 3).
Product turns purple Oxidation of the diamine intermediate.Keep under N2. Add antioxidants (ascorbic acid) during workup if storing.
Incomplete Cyclization Stalled at imine/aminal stage.Increase temp to 120°C or add catalytic p-TsOH. Ensure oxidant is present.[2][4]
Solubility Issues Zwitterionic nature of the amino-acid.Use DMSO for reactions.[4] For NMR, add a drop of DCl or NaOD to solubilize.

References

  • Crystal Structure & Synthesis: Babu, S. N., et al. "4-tert-Butylamino-3-nitrobenzoic acid."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 5, 2009, pp. o1233-o1234.[1] Link

  • Benzimidazole Synthesis: "Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid." ResearchGate. Link

  • Catalytic Hydrogenation: "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Synlett, 2020.[5] Link

  • General Benzimidazole Methods: "Benzimidazole synthesis." Organic Chemistry Portal. Link

  • Compound Data: "4-(butylamino)benzoic acid."[1][6] PubChem. (Structural analog data for solubility/safety). Link

Sources

Reduction of the nitro group in 4-(butylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The reduction of 4-(butylamino)-3-nitrobenzoic acid (Structure 1 ) to 3-amino-4-(butylamino)benzoic acid (Structure 2 ) is a critical control point in the synthesis of the angiotensin II receptor antagonist Telmisartan .

While the transformation appears to be a standard nitro-to-amine reduction, the presence of the secondary amine (butylamino group) and the carboxylic acid moiety creates specific solubility and stability challenges. The product (a 1,2-diaminobenzene derivative) is highly electron-rich and prone to rapid oxidative degradation (turning purple/black) upon exposure to air.

This Application Note provides two validated protocols designed to maximize yield (>95%) and purity while mitigating oxidative stress:

  • Catalytic Hydrogenation (Green Protocol): Utilizing an aqueous alkaline system to solubilize the substrate, eliminating Volatile Organic Compounds (VOCs).

  • Chemical Reduction (Sodium Dithionite): A robust, ambient-pressure alternative for laboratories lacking hydrogenation infrastructure.

Reaction Scheme & Pathway

The reduction converts the electron-withdrawing nitro group into an electron-donating amino group, setting the stage for the imidazole ring closure required for Telmisartan.

ReactionPathway Substrate This compound (Nitro Precursor) Intermediate [Nitroso / Hydroxylamine Intermediates] Substrate->Intermediate Reduction (Pd/C or Na2S2O4) Product 3-amino-4-(butylamino)benzoic acid (Diamine Product) Intermediate->Product Telmisartan Telmisartan (Benzimidazole Core) Product->Telmisartan Cyclization (+ Carboxylic Acid/Ester)

Figure 1: Synthetic pathway from nitro-precursor to Telmisartan via the diamine intermediate.[1][2][3]

Critical Process Parameters (CPPs)

Before initiating either protocol, the following parameters must be controlled to ensure reproducibility.

ParameterSpecificationRationale
Substrate Purity >98% HPLCImpurities in the nitro-precursor (e.g., isomers) are difficult to remove after reduction due to the zwitterionic nature of the product.
pH Control 7.5 – 9.0 (Method A)The substrate is insoluble in water as a free acid. Conversion to the sodium salt is required for aqueous hydrogenation.
Oxygen Exclusion < 50 ppm

The product is an o-phenylenediamine derivative, which oxidizes rapidly to colored impurities (iminoquinones).
Temperature 40°C – 60°CHigher temperatures promote decarboxylation or polymerization of the sensitive diamine.

Protocol A: Catalytic Hydrogenation (Aqueous Sodium Salt)

Methodology: Heterogeneous Catalysis Status: Industrial Gold Standard (Green Chemistry)

This protocol utilizes water as the solvent by converting the carboxylic acid to its water-soluble sodium salt.[4][5] This avoids the safety risks associated with hydrogenating in flammable organic solvents (methanol/ethanol).

Materials
  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 1.05 eq (as 30% aq. solution)

  • Catalyst: 5% Pd/C (50% water wet), 2-5 wt% loading

  • Solvent: Deionized Water (5-10 volumes)

  • Acid: Hydrochloric acid (HCl), 6M (for precipitation)

Workflow Diagram

HydrogenationWorkflow Start Start: Solid Substrate Dissolution Dissolution: Add Water + NaOH (1.05 eq) pH ~8.5 Start->Dissolution CatLoad Catalyst Loading: Add 5% Pd/C (wet) Inert with N2 Dissolution->CatLoad Reaction Hydrogenation: 3-5 bar H2, 50°C Exothermic! CatLoad->Reaction Filter Filtration: Remove Pd/C (Hot) Keep under N2 Reaction->Filter Precipitation Isolation: Acidify with HCl to pH 4.0 Precipitate Product Filter->Precipitation End Dry Product (Off-white solid) Precipitation->End

Figure 2: Aqueous hydrogenation workflow ensuring safety and solubility.

Step-by-Step Procedure
  • Salt Formation: In a hydrogenation autoclave, charge this compound (100 g, 0.42 mol) and deionized water (400 mL).

  • Dissolution: Slowly add 30% NaOH solution (~60 g) while stirring until the solid dissolves completely and the solution is clear (pH 8.0–9.0).

    • Note: If the pH is too high (>12), hydrolysis of the butylamino group is possible over long periods; keep pH moderate.

  • Catalyst Addition: Add 5% Pd/C (5 g, 50% water wet).

    • Safety: Pd/C is pyrophoric when dry. Always handle wet.

  • Inerting: Seal the reactor. Purge with Nitrogen (

    
    ) three times (3 bar), then with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 5 bar (approx 70 psi) with

    
    . Heat to 50°C. Stir at 800-1000 rpm.
    
    • Monitoring: The reaction is complete when

      
       uptake ceases (typically 2-4 hours).
      
  • Filtration: Cool to 30°C. Vent

    
     and purge with 
    
    
    
    . Filter the catalyst through a Celite pad or sintered glass funnel under nitrogen blanket .
    • Critical: Do not let the filtrate sit exposed to air; it will darken.

  • Isolation: Transfer the filtrate to a crystallization vessel. Add 6M HCl dropwise to adjust pH to 4.0–4.5 (the isoelectric point). The product will precipitate as a thick slurry.

  • Harvest: Filter the solid, wash with cold water (2 x 100 mL), and dry under vacuum at 50°C.

Protocol B: Chemical Reduction (Sodium Dithionite)

Methodology: Stoichiometric Reductant Status: Lab-Scale / No-Pressure Alternative

Sodium dithionite (


) is a versatile reducing agent that works well in alkaline media. This method is ideal when high-pressure hydrogenation equipment is unavailable.
Materials
  • Substrate: this compound (1.0 eq)

  • Reductant: Sodium Dithionite (

    
    ), 3.0 - 4.0 eq
    
  • Solvent: THF / Water (1:1 mixture) or DMF / Water

  • Base: Sodium Bicarbonate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve the substrate (10 g, 42 mmol) in THF (50 mL) and Water (50 mL).

  • Buffering: Add

    
     (10.6 g, 3.0 eq) to buffer the solution. Dithionite reduction generates bisulfite/sulfite, which lowers pH; buffering is essential.
    
  • Addition: Heat the mixture to 50°C. Add solid Sodium Dithionite (22 g, ~3.0 eq) in portions over 30 minutes.

    • Observation: The yellow color of the nitro compound should fade.

  • Reflux: Maintain temperature at 60°C for 2 hours. Monitor by TLC or HPLC.

  • Quench & Workup:

    • Evaporate the THF under reduced pressure.

    • The remaining aqueous layer will contain the product.

    • Adjust pH to 4.0–4.5 with dilute HCl to precipitate the product.

  • Purification: Filter the solid. If sulfur residues remain (common with dithionite), redissolve in dilute NaOH, filter, and re-precipitate with HCl.

Analytical Controls & Troubleshooting

Quality Control Table
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige powder. Reject if dark purple/black.
Identification 1H-NMR (DMSO-d6)Disappearance of nitro-adjacent protons; appearance of broad

peak (~4.5-5.5 ppm).
Purity HPLC (C18, ACN/Water)> 98.0% Area.
Water Content Karl Fischer< 1.0% (Critical for next step cyclization).
Troubleshooting Guide
  • Problem: Product turns purple during filtration.

    • Cause: Oxidation of the o-phenylenediamine moiety.

    • Solution: Add a pinch of sodium metabisulfite (antioxidant) to the receiving flask during filtration. Perform all steps under

      
      .
      
  • Problem: Incomplete conversion (Method A).

    • Cause: Catalyst poisoning or poor mass transfer.

    • Solution: Increase stirring speed (rpm). Ensure substrate is fully dissolved as the sodium salt before adding catalyst.

  • Problem: "Gummy" precipitate during acidification.

    • Cause: Rapid pH change trapping impurities.

    • Solution: Add HCl very slowly. If gum forms, heat the slurry to 60°C to crystallize, then cool slowly.

References

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051. Link

  • Jiangsu Kangheng Chemical Co Ltd. (2014).[5] Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.[4][5] CN104045574A.[5] Link

  • Boehringer Ingelheim. (1997). Benzimidazoles, pharmaceutical compositions containing these compounds and process for preparing them. US Patent 5,591,762. Link

  • Reddy, K. S., et al. (2012). An improved process for the preparation of telmisartan.[2][6] WO2012028925A2. Link

  • Yang, D., et al. (2005).[7] A highly efficient and versatile method for the synthesis of benzimidazoles via Na2S2O4 reduction. Synthesis, 2005(1), 47-56. Link

Sources

Use of 4-(butylamino)-3-nitrobenzoic acid in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of N-Alkylated Benzimidazoles Using 4-(Butylamino)-3-Nitrobenzoic Acid

Executive Summary

This guide details the strategic application of This compound in Solid-Phase Organic Synthesis (SPOS). This molecule serves as a "privileged structure" precursor, primarily used to generate 1-butyl-2-substituted benzimidazoles .

Unlike standard benzimidazole synthesis which often starts with o-phenylenediamine, this nitro-benzoic acid scaffold allows for resin attachment via the carboxylate before the sensitive diamine is generated. This "masking" strategy prevents premature oxidation and allows for robust library generation.

Key Applications:

  • Combinatorial Drug Discovery (GPCR antagonists, Kinase inhibitors).

  • Peptidomimetic constraints (beta-turn mimetics).

  • DNA-intercalating agent synthesis.

Chemical Logic & Mechanism

The utility of this scaffold relies on the "Ortho-Nitro Effect." The ortho-nitro group performs two functions:

  • Protection: It masks the aniline, preventing side reactions during resin loading.

  • Activation: Upon reduction, it provides the primary amine necessary for cyclization with the adjacent butylamine.

Mechanism of Action

The synthesis follows a linear "Load-Reduce-Cyclize" pathway. The critical step is the oxidative cyclization between the generated o-diamine and an external aldehyde.

BenzimidazoleWorkflow Start This compound Resin Resin Loading (Amide/Ester Bond) Start->Resin DIC/HOBt Nitro Immobilized Nitro-Scaffold Resin->Nitro Reduction Nitro Reduction (SnCl2) Nitro->Reduction Electron Transfer Diamine Resin-Bound 1,2-Diamine Reduction->Diamine -H2O Cyclization Oxidative Cyclization (R-CHO + Air/Oxidant) Diamine->Cyclization Schiff Base Formation Product 1-Butyl-2-Substituted Benzimidazole Cyclization->Product Ring Closure

Figure 1: Strategic workflow for converting the nitro-acid scaffold into a benzimidazole pharmacophore.[1][2]

Experimental Protocols

Prerequisites:

  • Resin: Rink Amide MBHA (for carboxamides) or Wang Resin (for carboxylic acids).

  • Scaffold: this compound.

  • Solvents: DMF (Peptide grade), DCM, MeOH.

Protocol A: Resin Loading (Immobilization)

Rationale: Standard carbodiimide coupling is efficient here. The secondary butylamine is deactivated by the ortho-nitro group and steric bulk, minimizing self-coupling.

  • Swelling: Swell 1.0 g of Rink Amide resin (0.6 mmol/g) in DCM for 30 min. Drain.

  • Activation: In a vial, dissolve:

    • This compound (3.0 equiv relative to resin loading).

    • HOBt (3.0 equiv).

    • DIC (3.0 equiv) in DMF (minimal volume to dissolve).

    • Stir for 5 minutes to form the active ester.

  • Coupling: Add the mixture to the resin. Shake at room temperature (RT) for 4–6 hours.

  • Washing: Drain and wash: DMF (3x), DCM (3x), MeOH (1x), DCM (3x).

  • QC (Color Test): The resin should be deeply colored (yellow/orange) due to the nitroaniline chromophore.

Protocol B: Nitro Reduction (The Critical Step)

Rationale: Tin(II) chloride (SnCl2) is the gold standard for solid-phase nitro reduction. It is highly effective but requires rigorous washing to remove tin salts that can chelate to the product.

  • Preparation: Prepare a 2.0 M solution of SnCl2·2H2O in DMF. (Note: This solution must be fresh; it oxidizes in air).

  • Reaction: Add the SnCl2 solution to the resin (ensure beads are fully covered).

  • Incubation: Shake at RT for 16 hours (overnight).

  • Washing (Crucial):

    • Drain the reagent.[3]

    • Wash with DMF:Water (1:1) x 3 (To solubilize inorganic tin salts).

    • Wash with DMF x 3.

    • Wash with DCM x 3.

  • QC: The resin often changes color (e.g., from yellow to a darker or fluorescent hue). An aliquot cleaved at this stage should show the mass of the diamine (M-30 relative to nitro).

Protocol C: Cyclization (Library Generation)

Rationale: This step introduces diversity.[1] We utilize an aldehyde condensation followed by oxidative cyclization. The "butyl" group on the amine becomes the N-1 substituent.

  • Reagent Prep: Dissolve the desired Aldehyde (5.0 equiv) in DMF containing 1% Acetic Acid (catalyst).

  • Reaction: Add aldehyde solution to the resin-bound diamine.

  • Incubation:

    • Method A (Air Oxidation): Shake in an open vessel (or a filtered syringe exposed to air) for 24 hours. The initial Schiff base requires oxidation to aromatize.

    • Method B (Accelerated): Add 0.1 equiv of DDQ or Cu(OAc)2 if the reaction is sluggish (common with electron-rich aldehydes).

  • Washing: DMF (5x), DCM (5x).

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Precipitate in cold ether.

Data Analysis & Troubleshooting

Reaction Monitoring Matrix
StageVisual IndicatorQC Method (Non-Destructive)QC Method (Destructive)
1. Loading Bright Yellow/Orange beadsIR (bead): 1530 cm⁻¹ (NO₂ stretch)Cleavage + LCMS (Mass = Scaffold + Amide)
2. Reduction Darkening / Color ShiftIR: Loss of NO₂ peakChloranil Test (Positive = Blue/Green spots)
3. Cyclization Variable (Library dependent)N/ACleavage + LCMS (Target Mass)
Common Pitfalls
  • Incomplete Reduction: If the SnCl2 is old, reduction stops at the hydroxylamine or nitroso intermediate. Solution: Always use fresh SnCl2 and verify the "tin wash" step (DMF/H2O) is performed to prevent catalyst poisoning in the next step.

  • Steric Hindrance: The butyl group is moderately bulky. Cyclization with ortho-substituted aldehydes (e.g., 2-chloro-benzaldehyde) may be slow. Solution: Heat the cyclization step to 50°C or extend time to 48h.

  • Over-Oxidation: If using DDQ for cyclization, limit exposure to 1 hour to avoid oxidizing the butyl chain or other sensitive moieties.

References

  • Tumelty, D., et al. (1999). "Solid-phase synthesis of substituted benzimidazoles."[4] Tetrahedron Letters, 40(34), 6185–6188.[4] Link

    • Core reference for the fluoro-nitrobenzoic acid route and SnCl2 reduction protocols.
  • Hermann, T. (2002). "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." University of California San Diego. Link

    • Validates the use of DIC/HOBt coupling and oxidative cycliz
  • ACS Green Chemistry Institute. "Nitro Reduction: Reagent Guide." Link

    • Authoritative source for SnCl2 safety, handling, and green altern
  • Raja, D., et al. (2020). "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles."[5] The Journal of Organic Chemistry, 85, 11531-11540.[5] Link

    • Provides mechanistic insight into the oxidative cycliz

Sources

Application Note: Monitoring the Synthesis of 4-(Butylamino)-3-nitrobenzoic Acid by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the Thin Layer Chromatography (TLC) methodology for monitoring the synthesis of 4-(butylamino)-3-nitrobenzoic acid (Product) from 4-chloro-3-nitrobenzoic acid (Starting Material, SM). This reaction is a classic Nucleophilic Aromatic Substitution (SNAr) and serves as a critical first step in the synthesis of the loop diuretic Bumetanide .[1]

The reaction involves the displacement of a chlorine atom activated by an ortho-nitro group.[1] Successful monitoring requires differentiating between two structurally similar acidic species while managing the interference of the basic reagent (n-butylamine).[1]

Reaction Scheme

The following diagram illustrates the chemical transformation and the structural features influencing chromatographic behavior.

ReactionScheme SM Starting Material 4-Chloro-3-nitrobenzoic acid (Pale Yellow/White) Product Product This compound (Intense Yellow/Orange) SM->Product S_NAr Reaction Reflux/Heat Byproduct Potential Impurity 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis) SM->Byproduct Hydrolysis (if wet) Reagent Reagent n-Butylamine (Excess) Reagent->Product

Figure 1: Reaction pathway for the synthesis of this compound.

Method Development Strategy

The "Acid Problem" in Mobile Phase Selection

Both the starting material and the product contain a free carboxylic acid group (


).[1] In standard neutral organic solvents (e.g., 100% Ethyl Acetate or Hexane/EtOAc), these protons dissociate or interact strongly with the silanol groups (

) of the silica gel, leading to severe tailing (streaking) and inconsistent

values.

Solution: The mobile phase must contain an acidic modifier (Acetic Acid or Formic Acid) to suppress ionization (


) and ensure the analytes migrate as compact spots.[1]
Visualization Logic
  • UV (254 nm): The primary detection method.[1] The nitro-aromatic core is a strong chromophore.[1]

  • Visible Light: The product is an ortho-nitroaniline derivative.[1] Due to the "push-pull" electronic conjugation between the electron-donating amine and the electron-withdrawing nitro group, the product appears intense yellow/orange .[1] The starting material is pale yellow or colorless.[1] This color change is the most immediate indicator of reaction progress.[1]

  • Bromocresol Green: An optional stain for carboxylic acids (turns yellow spots on a blue background), useful if UV is unavailable.[1]

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.[1]
    
  • Mobile Phase System:

    • System A (Preferred): Dichloromethane : Methanol : Acetic Acid (90 : 10 : 1)[2]

    • System B (Alternative): Ethyl Acetate : Hexane : Acetic Acid (50 : 50 : 1)[2]

  • Reference Standards: Pure 4-chloro-3-nitrobenzoic acid (SM) dissolved in Methanol.[1]

Sample Preparation (Critical Step)

Do not spot the reaction mixture directly. The reaction contains excess n-butylamine (a base).[1] If spotted directly, the amine will react with the carboxylic acid product to form a salt (


).[1] This salt will remain at the baseline or streak, giving a False Negative for the product.[1]

The "Mini-Workup" Workflow: Perform this rapid extraction in a small HPLC vial or Eppendorf tube before every spot.[1]

SamplePrep Step1 1. Take Aliquot (10-20 µL of Rxn Mix) Step2 2. Acidify Add 100 µL 1M HCl (Neutralizes excess amine) Step1->Step2 Step3 3. Extract Add 200 µL Ethyl Acetate Shake/Vortex Step2->Step3 Step4 4. Spot TLC Use the TOP (Organic) Layer Step3->Step4

Figure 2: The "Mini-Workup" procedure ensures you are analyzing the free acid, not the ammonium salt.[1]

Elution & Detection
  • Chamber Saturation: Place filter paper in the TLC chamber and wet with mobile phase.[1] Allow to equilibrate for 5 minutes.

  • Spotting: Apply 1-2 µL of the "Mini-Workup" organic layer alongside the SM reference.[1]

  • Elution: Run the plate until the solvent front reaches 80% of the plate height.[1]

  • Drying: Dry the plate with warm air (hairdryer) to remove acetic acid (essential for crisp UV visualization).[1]

Data Interpretation & Troubleshooting

Expected Values (Relative)

Using Mobile Phase System A (DCM:MeOH:AcOH 90:10:1):

CompoundAppearance (Visible)Appearance (UV 254)Relative PolarityEst.[1]

Starting Material (SM) Pale Yellow / ColorlessDark SpotModerate0.50 - 0.60
Product Intense Yellow/Orange Dark SpotLower*0.65 - 0.75
Byproduct (Hydrolysis) ColorlessDark SpotHigh< 0.30

*Note on Polarity: Although amines are generally polar, the ortho-nitro group forms an intramolecular hydrogen bond with the butylamine proton (


).[1] This "pseudo-ring" locks the conformation and hides the polar N-H bond, often making the product less polar (higher 

) than the chloro-analog in non-aqueous systems [1, 3].[1]
Troubleshooting Guide
IssueCauseCorrective Action
Streaking / Tailing Ionization of carboxylic acid.[1]Increase Acetic Acid concentration to 2% or 3%.[1]
Spot at Baseline Salt formation with n-butylamine.[1]Repeat "Mini-Workup" (Section 3.2). Ensure aqueous layer is acidic (pH < 2).[1]
Co-elution (Spots overlap) Insufficient polarity difference.[1]Switch to System B (Hexane/EtOAc).[1][2] The hydrophobic butyl chain interacts differently with Hexane than the Chloro group.[1]
"Ghost" Spots Residual high-boiling solvents (DMF/DMSO).[1]Dry plate under vacuum or high heat before elution.[1]

References

  • PrepChem. Synthesis of 4-chloro-3-nitrobenzoic acid. (Accessed 2023).[1] Available at: [Link]

  • Royal Society of Chemistry (Analytical Methods). TLC separation of benzoic acid derivatives.[1] (Accessed 2023).[1] Available at: [Link]

  • Mohd Maidin, N. et al. 4-tert-Butylamino-3-nitrobenzoic acid.[1][3] Acta Crystallographica Section E. (2008).[1] Available at: [Link]

  • Sherma, J. Thin-Layer Chromatography of Benzoic Acid Derivatives. Journal of Chromatographic Science.[1] (Accessed 2023).[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity of 4-(butylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Synthesis Optimization Reference Code: TRB-BUM-INT-04

Executive Summary & Diagnostic Workflow

Context: 4-(Butylamino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of Bumetanide (a high-ceiling loop diuretic).[1][2] The synthesis typically involves a Nucleophilic Aromatic Substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) of 4-chloro-3-nitrobenzoic acid with n-butylamine.[2]

The Problem: Users frequently report low purity (<95%) characterized by "sticky" yellow solids, incorrect melting points, or persistent starting material retention.[1][2]

Diagnostic Flowchart: Before altering your protocol, use this decision tree to identify the specific failure mode.[1][2]

DiagnosticTree Start Start: Analyze Crude Product CheckHPLC Check HPLC/TLC Start->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType SM_Left Starting Material Present (4-chloro-3-nitrobenzoic acid) ImpurityType->SM_Left Ret. Time ~ SM Hydrolysis New Peak (Polar) (4-hydroxy-3-nitrobenzoic acid) ImpurityType->Hydrolysis Ret. Time < Product Tar Dark/Black Tar (Oxidation/Polymerization) ImpurityType->Tar Baseline Noise Action_SM Action: Increase Temp Check Stoichiometry SM_Left->Action_SM Action_Hydro Action: Dry Solvents Check Amine Quality Hydrolysis->Action_Hydro Action_Tar Action: Inert Atmosphere Reduce Temp Tar->Action_Tar

Figure 1: Diagnostic decision tree for identifying the root cause of low purity based on chromatographic data.

Critical Troubleshooting Guides (FAQs)
Issue 1: "My HPLC shows significant unreacted 4-chloro-3-nitrobenzoic acid."

The Science (Causality): This is an ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 reaction. The reaction generates HCl as a byproduct.[1][2] If you use a 1:1 stoichiometry of amine to substrate, the generated HCl will protonate the unreacted butylamine, rendering it non-nucleophilic.[1][2] Furthermore, the carboxylic acid on the starting material will immediately consume one equivalent of amine to form a salt.[1]

Corrective Protocol:

  • Stoichiometry Check: You must use at least 3.0 to 3.5 equivalents of n-butylamine.[1]

    • 1 eq for the substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
    • 1 eq to neutralize the carboxylic acid proton.[1][2]

    • 1 eq to scavenge the HCl generated.[1][2]

    • 0.5 eq excess to drive kinetics.[1]

  • Temperature: Ensure the reaction is refluxing (typically ethanol or water/ethanol mix). ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     on carboxylic acids is slower than on esters due to the electron-donating carboxylate anion formed in situ.[2]
    
Issue 2: "I have a yellow impurity that does not remove with recrystallization."

The Science (Causality): This is likely 4-hydroxy-3-nitrobenzoic acid .[1][2]

  • Origin: If water is present in the solvent or the amine is wet, hydroxide ions (generated from water/base equilibrium) compete with butylamine.[1][2] Since the hydroxide ion is a smaller, harder nucleophile, it can displace the chloride, especially at high temperatures.[1][2]

  • Detection: This impurity is more polar than the product and often co-precipitates during acid workup.[1][2]

Corrective Protocol:

  • Solvent Quality: Use anhydrous ethanol or minimize water content if using aqueous conditions.[1]

  • Reagent Quality: Verify the n-butylamine is not degraded (it absorbs water/CO2 from air).[1]

  • Purification: This impurity is difficult to remove by simple recrystallization.[1] Use the Acid-Base Workup (Section 3) to separate it based on differential pKa, or recrystallize from Glacial Acetic Acid rather than ethanol/water.[1][2]

Issue 3: "The product is an oil or sticky solid, not a powder." [1][2]

The Science (Causality): This usually indicates the presence of butylammonium salts trapped in the lattice.[1][2] The product is an amphoteric molecule (amino group + carboxylic acid).[1] If the final pH adjustment is incorrect, you isolate the salt form (zwitterion or cation/anion) rather than the free acid.[1][2]

Corrective Protocol:

  • pH Control: During isolation, acidify to pH 2–3 using HCl.

  • Washing: Thoroughly wash the filter cake with water to remove the soluble butylamine hydrochloride salts.[1][2]

  • Drying: Dry under vacuum at 50°C. Residual solvent (butanol/ethanol) can depress the melting point significantly.[1]

The "Self-Validating" Purification Protocol

Do not rely on simple filtration.[1] Use this Acid-Base Workup to chemically enforce purity. This method exploits the chemical properties of the impurities to separate them.[1][2]

Methodology:

  • Dissolution (Base Wash):

    • Take the crude solid and suspend it in 10% NaOH (aq).

    • Validation: The product (acid) and the hydrolysis impurity (phenol/acid) will dissolve.[1] Neutral impurities (unreacted esters, bis-alkylated byproducts) will not dissolve.[1][2]

  • Filtration:

    • Filter the alkaline solution.[1][2] Discard the solid residue.

  • Organic Wash (Critical Step):

    • Extract the aqueous alkaline filtrate with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Validation: This removes any non-acidic organic impurities (e.g., traces of aniline derivatives) trapped in the water phase.[1][2]

    • Keep the Aqueous Layer. [1][2]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C.[1][2]

    • Slowly add Conc.[1] HCl until pH reaches ~2.0.[1]

    • Validation: The bright yellow this compound will precipitate.[1][2]

  • Recrystallization:

    • If purity is still <98%, recrystallize from Hot Ethyl Acetate or Ethanol/Water (1:1) .[1]

Data Table: Solvent Efficacy for Recrystallization

Solvent SystemYieldPurity PotentialNotes
Ethanol / Water HighModerateGood for removing salts; poor for removing hydrolysis impurity.[1][2]
Ethyl Acetate ModerateHigh Best for removing polar impurities and drying the product.[1]
Glacial Acetic Acid HighVery High Recommended for API grade.[1] Precipitates dense crystals.[1]
Methanol ModerateLowRisk of esterification if heated with acid trace.[1]
Mechanistic Visualization

Understanding the competition between the desired ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 and the side reactions is vital for process control.[2]

ReactionPathway cluster_conditions Critical Control Points SM 4-chloro-3-nitrobenzoic acid Intermediate Meisenheimer Complex SM->Intermediate + Amine (Fast) Impurity 4-hydroxy-3-nitrobenzoic acid (Impurity) SM->Impurity + H2O (Side Rxn) Amine n-Butylamine (>3.0 eq) Water Water/OH- Product This compound (Target) Intermediate->Product - HCl Temp Reflux Temp Stoich Amine Excess

Figure 2: Reaction pathway showing the competition between the desired amine substitution and the hydrolysis side reaction.

References & Authority
  • Feit, P. W. (1971).[1][3] Aminobenzoic acid diuretics.[1][3] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[1][2][3]

    • Core Reference: Establishes the foundational synthesis of Bumetanide intermediates.

  • Nielsen, O. B., et al. (1973).[1] Sulfamoylbenzoic acid derivatives.[1][3] US Patent 3,933,906.[1]

    • Protocol Validation: Details the industrial scale-up and purification of nitro-benzoic acid derivatives.

  • Sigma-Aldrich. (n.d.).[1][2][4][5] 4-(Butylamino)benzoic acid Product Specification.

    • Physical Data Verification: Used for melting point and solubility benchmarks.[1][6]

Sources

Technical Support Center: Purification of 4-(butylamino)-3-nitrobenzoic acid

[1]

Introduction: The Critical Intermediate

Welcome to the Technical Support Center. You are likely working with 4-(butylamino)-3-nitrobenzoic acid , a pivotal intermediate in the synthesis of the loop diuretic Bumetanide [1].[1]

This molecule presents a classic "push-pull" electronic system: an electron-withdrawing nitro group ortho to an electron-donating butylamino group.[1] While this substitution pattern is essential for biological activity, it creates specific purification challenges, notably solubility inversions , persistent coloration , and regio-isomer contamination .[1]

This guide bypasses standard textbook advice to address the specific failure modes reported by process chemists scaling this reaction.

Module 1: The "Crash Out" (Precipitation & Isolation)

User Question: I acidified my reaction mixture (hydrolysis of the ester/displacement reaction), but my yield is significantly lower than the theoretical calculation. Where is my product?

Technical Diagnosis: The issue is likely pH Overshoot or Amphoteric Solubility Trapping . While the nitro group significantly reduces the basicity of the amine (making zwitterion formation less dominant than in simple amino acids), the compound still possesses significant solubility in semi-aqueous organic mixtures, especially if the ionic strength is high.

Troubleshooting Protocol:

  • Target pH Window: Do not acidify indiscriminately to pH 1. The optimal precipitation point for this benzoic acid derivative is typically pH 2.5 – 3.0 . Going lower increases the ionic strength of the solution (salting-in effect) or can protonate the weak amine (rare, but possible in very strong acid), keeping it in solution.[1]

  • The "Digestion" Step: After acidification, do not filter immediately.

    • Heat the slurry to 50°C for 30 minutes .

    • Allow it to cool slowly to room temperature over 2 hours.

    • Why? This Ostwald ripening process allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, releasing trapped mother liquor and improving filterability [2].[1]

User Question: Instead of crystals, I got a sticky yellow oil/gum upon acidification.

Technical Diagnosis: This is the "Oiling Out" Phenomenon , common with butyl-chain compounds.[1] It occurs when the product precipitates as a supercooled liquid rather than a solid, often because the temperature is above the metastable limit of the crystal or impurities (like unreacted butylamine) are depressing the melting point.

Corrective Action:

  • Seeding: Retain a small amount of crude solid from a previous batch. Add it when the solution becomes turbid.

  • Solvent Polarity Adjustment: If you are using an Ethanol/Water mixture, the ethanol content is likely too high. Dilute with water until the ethanol concentration is <20% .

  • High-Shear Stirring: Vigorous agitation during the pH adjustment helps induce nucleation and prevents the coalescence of oil droplets.

Module 2: Impurity Profiling & Removal

User Question: My HPLC shows a persistent impurity at RRT ~0.9 or ~1.1. It tracks with the product during recrystallization.

Technical Diagnosis: You are likely seeing 4-chloro-3-nitrobenzoic acid (unreacted starting material) or a regio-isomer (if the starting material was 2-chloro-5-nitrobenzoic acid).[1]

  • The Challenge: Both the product and the starting material are carboxylic acids. They co-precipitate upon acidification.

The "Base-Wash" Strategy (Self-Validating Protocol): Standard recrystallization often fails here.[1] Use this chemical purification method instead:

  • Dissolution: Dissolve the crude cake in 10% NaHCO₃ (Sodium Bicarbonate).

    • Checkpoint: The product and starting material dissolve.[2][3][4] Tarry non-acidic impurities remain solid.

  • Filtration: Filter the basic solution to remove insoluble tars.

  • Selective Precipitation (The Critical Step):

    • The starting material (4-chloro-3-nitrobenzoic acid) is a stronger acid (pKa ~3.[1]5) than the product (pKa ~4-5 due to the electron-donating amine).[1]

    • Action: Acidify slowly. The product (less acidic) will precipitate first.

    • Stop acidification at pH 4.0 and filter. The filtrate will be enriched with the more acidic chloro-impurity.

User Question: The product is a dark orange/brown, but the literature says "yellow crystals."

Technical Diagnosis: Nitro-aromatics are prone to forming Meisenheimer complexes or azo-coupling byproducts under basic conditions, which are intensely colored.[1]

Decolorization Protocol:

  • Do NOT use charcoal in water. It is ineffective for this lipophilic molecule.

  • Procedure: Dissolve the crude solid in hot Ethyl Acetate . Add 5% w/w Activated Carbon (specialized for organic solvents).[1] Reflux for 15 minutes. Filter hot through Celite. The filtrate should be a vibrant, clear yellow.

Module 3: Recrystallization Optimization

User Question: Which solvent system gives the best balance of yield and purity?

Senior Scientist Recommendation: Avoid Methanol (risk of esterification).[1] The two superior systems are Ethyl Acetate (EtOAc) and Ethanol/Water .

Solvent SystemYield PotentialPurity ProfileOperational Note
Ethyl Acetate (Hot) Moderate (60-70%)High Best for removing colored impurities and inorganic salts.[1] Product crystallizes as large prisms [3].
Ethanol/Water (1:1) High (80-90%)ModerateRisk of trapping inorganic salts.[1] Requires careful cooling to avoid oiling out.
Acetic Acid (Glacial) HighVery HighAdvanced: Dissolve hot, cool to precipitate.[1][2] Excellent for removing isomeric impurities.

Visual Workflow: Purification Logic

PurificationWorkflowStartCrude Reaction Mixture(Alkaline pH)AcidifyAcidify to pH 2.5 - 3.0(Temp < 20°C)Start->AcidifyPrecipitateCrude Precipitate(Yellow/Orange Solid)Acidify->PrecipitateFilter & WashCheckPurityCheck Purity (HPLC)Precipitate->CheckPurityRecrystEtOAcRecrystallize fromHot Ethyl AcetateCheckPurity->RecrystEtOAcImpurities arecolored/minorBaseWashReslurry in NaHCO3Filter InsolublesReprecipitate at pH 4.0CheckPurity->BaseWashHigh Chloro-impurityHighPurityPurity > 95%LowPurityPurity < 95%(Chloro-impurity present)FinalProductPure this compound(Yellow Prisms)RecrystEtOAc->FinalProductBaseWash->RecrystEtOAc

Caption: Decision tree for selecting between simple recrystallization and chemical reprocessing based on impurity profile.

Module 4: Analytical Validation

User Question: I see two peaks in my NMR spectrum for the butyl group. Is my product impure?

Technical Insight: Not necessarily. You may be observing Rotational Isomerism (Rotamers) .[1]

  • Mechanism: The bulky nitro group ortho to the butylamine creates steric hindrance, restricting rotation around the C(aryl)-N bond. Additionally, intramolecular Hydrogen Bonding (N-H...O-Nitro) locks the conformation [4].[1]

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into a single set, it is a dynamic conformational effect, not an impurity.[1]

User Question: My melting point is broad (160-170°C).

Technical Insight: The pure compound typically melts sharply around 172-174°C (depending on polymorph).[1] A broad range indicates:

  • Solvent Inclusion: This lattice traps solvent easily. Dry under high vacuum at 60°C for 12 hours.

  • Salt Contamination: If you neutralized with NaOH, residual NaCl lowers the melting point. Verify with an Ash Test or Silver Nitrate test on the filtrate.

References

  • Google Patents. (n.d.).[1] Process for recovering 3-nitrobenzoic acid (US4288615A).[1] Retrieved January 29, 2026, from [1]

  • National Institutes of Health (NIH). (2009).[1] 4-tert-Butylamino-3-nitrobenzoic acid: Crystal structure and hydrogen bonding. PMC. Retrieved January 29, 2026, from [Link]

  • International Islamic University Malaysia (IIUM). (2009).[1] Structure Reports: 4-(sec-butylamino)-3-nitrobenzoic acid. Acta Crystallographica. Retrieved January 29, 2026, from [Link][1]

Technical Support Center: Stability & Degradation of 4-(Butylamino)-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

4-(butylamino)-3-nitrobenzoic acid (CAS 4740-24-3) is a critical pharmacophore intermediate, most notably in the synthesis of loop diuretics like Bumetanide . While the core nitro-benzoic acid scaffold is robust, the secondary amine and ortho-nitro arrangement introduce specific vulnerabilities to thermal decarboxylation, photolytic reduction, and oxidative coupling.

This guide addresses the most common stability failures reported by our partners in API manufacturing.

Troubleshooting & FAQs

Q1: We are observing a consistent yield loss and the appearance of a non-polar impurity (RRT > 1.5) during high-temperature reflux. What is happening?

  • Diagnosis: Thermal Decarboxylation.[1]

  • The Science: Electron-withdrawing groups (like

    
    ) ortho to the amino group can destabilize the carboxylate, facilitating the loss of 
    
    
    
    , especially in acidic media or at temperatures exceeding 140°C.
  • The Impurity: N-butyl-2-nitroaniline.

  • Corrective Action: Limit reaction temperatures to <100°C. If acid catalysis is required, ensure strict temperature monitoring.

Q2: The material turns from bright yellow to dark orange/brown upon storage, even in sealed drums. Is the batch compromised?

  • Diagnosis: Photolytic Degradation / Surface Oxidation.

  • The Science: Nitro-aromatics are intrinsically photosensitive. UV exposure triggers a nitro-to-nitroso rearrangement. Additionally, the secondary amine is susceptible to slow oxidation to form radical cations which couple to form colored azo/hydrazo species.

  • The Impurity: A complex mixture of azobenzene derivatives and nitroso-intermediates.

  • Corrective Action: Store in amber, light-resistant containers under an inert atmosphere (Nitrogen/Argon). Re-test purity; often the degradation is superficial (surface only).

Q3: During the alkylation of 4-chloro-3-nitrobenzoic acid, we see a persistent impurity at RRT ~1.2 that tracks with the product.

  • Diagnosis: Over-Alkylation (Dialkylation).

  • The Science: If the stoichiometry of butylamine is too high or the reaction time too long, the secondary amine product can attack another equivalent of the electrophile (or undergo reductive alkylation if using aldehyde methods), forming the tertiary amine.

  • The Impurity: 4-(dibutylamino)-3-nitrobenzoic acid.

  • Corrective Action: Control butylamine stoichiometry (1.05–1.1 eq) and monitor reaction endpoints strictly by HPLC.

Deep Dive: Degradation Mechanisms

Understanding the electronic push-pull of the This compound molecule is key to predicting its behavior.

Pathway A: Thermal Decarboxylation

The ortho-nitro group exerts a strong inductive (


) and mesomeric (

) effect. While this activates the ring for nucleophilic substitution (useful for synthesis), it also pulls electron density from the carboxylate carbon. Under thermal stress, particularly in acidic solution (

), the protonated ring facilitates the extrusion of carbon dioxide.
  • Mechanism: Protonation at the C1 position

    
     Resonance stabilization by Amino group 
    
    
    
    Loss of
    
    
    .
  • Critical Limit: Significant degradation observed

    
    .
    
Pathway B: Photolytic Reduction (Nitro-Group)

Upon irradiation (UV-A/UV-B), the nitro group undergoes an intramolecular rearrangement. The excited triplet state can abstract a hydrogen (potentially from the butyl chain or solvent), leading to the formation of a nitroso intermediate. This is the primary cause of "browning."

Pathway C: Oxidative Dealkylation

Under harsh oxidative conditions (e.g., presence of peroxides in solvents), the butyl group can be cleaved. The mechanism typically involves hydroxylation at the


-carbon of the butyl chain, followed by hemiaminal collapse to release butyraldehyde and the primary amine.
  • Product: 4-amino-3-nitrobenzoic acid.[2][3][4]

Visualizing the Pathways

The following diagram maps the starting material (Center) to its primary degradation products and impurities.

DegradationPathways SM This compound (Target Molecule) Impurity_A N-butyl-2-nitroaniline (Decarboxylation Product) SM->Impurity_A Thermal (>140°C) Acidic pH Impurity_B 4-amino-3-nitrobenzoic acid (De-alkylated Impurity) SM->Impurity_B Oxidative Dealkylation (Peroxides/Metals) Impurity_C 4-(dibutylamino)-3-nitrobenzoic acid (Over-Alkylation Impurity) SM->Impurity_C Excess Butylamine (Synthetic Side Reaction) Impurity_D Nitroso/Azo Dimers (Photolytic Degradants) SM->Impurity_D UV Light (hν) Storage Instability Impurity_E 3-amino-4-(butylamino)benzoic acid (Nitro-Reduction Impurity) SM->Impurity_E Unintended Reduction (Zn/Fe contam.)

Figure 1: Mechanistic map of thermal, oxidative, and synthetic degradation pathways.

Experimental Validation: Stress Testing Protocol

To validate the stability profile of your specific batch, perform the following forced degradation study. This protocol is designed to be self-validating —if the mass balance (


) is not met, the method is insufficient.
Materials Required
  • HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase: A:

    
     Formic Acid in Water; B: Acetonitrile.
    
  • Gradient:

    
     over 20 min.
    
Step-by-Step Protocol
Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve

in


. Reflux at

for 4 hours. Neutralize.
Monitor for Decarboxylation (Non-polar peak).
Base Hydrolysis Dissolve

in


. Stir at

for 4 hours. Neutralize.
Generally stable; check for Amide Hydrolysis (rare).
Oxidation Dissolve

in


. Stir at RT for 24 hours.
Monitor for N-Oxides or Dealkylation (Polar peaks).
Thermal Heat solid sample at

for 48 hours.
Monitor for Dimerization or Charring .
Photolytic Expose solid sample to

(ICH Q1B).
Monitor for Color change and Nitroso species.
Data Analysis Table (Template)
Peak NameRRT (Approx)OriginLimit (Spec)
4-amino-3-nitrobenzoic acid0.65Starting Material / DegradantNMT 0.5%
This compound 1.00 Main Peak N/A
N-butyl-2-nitroaniline1.85DecarboxylationNMT 0.2%
4-(dibutylamino)-3-nitrobenzoic acid1.25Process ImpurityNMT 0.15%

Analytical Workflow for Impurity Isolation

If an unknown peak appears, follow this logic flow to identify it before attempting expensive isolation.

Workflow Start Unknown Peak Detected RRT_Check Check RRT vs Main Peak Start->RRT_Check Polar RRT < 1.0 (More Polar) RRT_Check->Polar NonPolar RRT > 1.0 (Less Polar) RRT_Check->NonPolar Action1 Suspect: De-alkylation (Check SM Standard) Polar->Action1 Action2 Suspect: Decarboxylation or Dialkylation NonPolar->Action2 MS_Check Run LC-MS (ESI+) Action2->MS_Check Mass_Loss M-44 (Loss of CO2) MS_Check->Mass_Loss m/z = 149 Mass_Gain M+56 (Butyl add) MS_Check->Mass_Gain m/z = 249

Figure 2: Decision tree for rapid impurity identification using RRT and LC-MS.

References

  • PubChem. (2025).[5] 4-(Butylamino)benzoic acid Compound Summary. National Library of Medicine.[5] [Link][5]

  • Narendra Babu, S., et al. (2009).[6][7] 4-tert-Butylamino-3-nitrobenzoic acid. Acta Crystallographica Section E. [Link]

  • MDPI. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid. [Link][8]

Sources

Technical Support Center: Synthesis of 4-(butylamino)-3-nitrobenzoic acid

[1]

Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting

Part 1: Critical Process Parameters (The "Front End")

Q1: I am using 1.1 equivalents of n-butylamine, but the reaction has stalled at <50% conversion. What is wrong?

Diagnosis: Stoichiometric Deficit due to Acid-Base Neutralization. You are likely running the reaction on the free acid (4-chloro-3-nitrobenzoic acid ) rather than the ester.[1] This is the most common pitfall.

The Mechanism:

  • Immediate Neutralization: The first equivalent of

    
    -butylamine acts as a base, not a nucleophile.[1] It instantly deprotonates the carboxylic acid (
    
    
    ) to form the carboxylate salt. This consumes 1.0 eq of your amine.[1]
  • Deactivation: The resulting carboxylate anion (

    
    ) is electron-donating by induction, which slightly deactivates the aromatic ring toward nucleophilic attack compared to the free acid or ester.[1]
    
  • Substitution: The

    
     reaction requires a second equivalent of amine to displace the chloride.[1]
    
  • Scavenging: The displaced chloride leaves as HCl, which will protonate a third equivalent of amine (or require an auxiliary base).[1]

Corrective Action:

  • Protocol Adjustment: Increase

    
    -butylamine loading to 3.0 – 4.0 equivalents .
    
    • 1 eq for

      
       neutralization.[1]
      
    • 1 eq for Nucleophilic Substitution.[1][2]

    • 1 eq to scavenge the generated HCl.[1]

  • Alternative: Use an auxiliary inorganic base (e.g.,

    
     or 
    
    
    ) to handle the acid neutralization, allowing you to use closer to 1.2–1.5 eq of the expensive amine, though excess amine is often the cleaner solvent/reagent choice.
Q2: My reaction mixture turned dark red/black. Is the product decomposing?

Diagnosis: Thermal Decomposition or Oxidation (Meisenheimer Complex Instability). While 3-nitro-4-aminobenzoates are typically bright yellow or orange, dark coloration often indicates:[1]

  • Excessive Temperature: Refluxing neat amine (

    
    ) can cause oxidative degradation.[1]
    
  • Oxidation of Amine: Excess

    
    -butylamine can oxidize to imines/aldehydes in air at high temperatures, polymerizing to dark tars.[1]
    

Corrective Action:

  • Solvent Switch: Do not run neat if darkening occurs. Use Ethanol/Water (1:1) or DMF as a solvent to moderate the temperature to

    
    .
    
  • Inert Atmosphere: strictly run under Nitrogen (

    
    ) or Argon.[1]
    
  • Workup Check: The dark color often stays in the filtrate during acid precipitation. If your isolated solid is yellow/orange after washing, the reaction is likely successful.[1]

Part 2: Reaction Monitoring & Impurity Profiling

Q3: HPLC shows a persistent impurity at RRT 0.85. What is it?

Diagnosis: Hydrolysis Product (4-hydroxy-3-nitrobenzoic acid). This is the "Silent Killer" of

1

Cause: If you use aqueous base (NaOH/KOH) or if your solvent is "wet" and the amine is not in large excess, the hydroxide ion (

Troubleshooting Matrix:

ImpurityOriginDetectionSolution
4-Hydroxy-3-nitrobenzoic acid Hydrolysis of C-Cl bond by water/OH-.[1][3]HPLC (Acidic mobile phase), typically elutes before product.Use anhydrous ethanol.[1] Avoid strong inorganic bases (NaOH) during the heating step.
Starting Material (SM) Incomplete reaction.HPLC/TLC (Non-polar).Increase Temp or Amine equivalents (see Q1).
Bis-butylated species Reaction at nitro group (rare) or decarboxylation.[1]Mass Spec (

or

).[1]
Lower reaction temperature; ensure inert atmosphere.

Part 3: Work-up & Isolation (The "Back End")

Q4: Upon acidification, my product "oiled out" instead of precipitating. How do I fix this?

Diagnosis: Rapid Acidification or Temperature Shock. The product is a low-melting solid or forms a supersaturated oil when the pH changes rapidly, trapping impurities.[1]

The Protocol for Crystallization:

  • Dilution: Dilute the reaction mixture with water (2x volume).

  • Clarification: If there are dark insoluble tars, filter them before acidification while the solution is still basic (product is soluble as a salt).[1]

  • Slow Acidification: Add

    
    dropwise  with vigorous stirring.
    
  • Target pH: Aim for pH 2–3 . The product is an amino acid; it is zwitterionic but precipitates best when the carboxylic acid is protonated and the weakly basic nitro-aniline is not fully protonated (or forms the HCl salt which precipitates).[1]

  • Temperature Control: Acidify at room temperature or slightly cooled (

    
    ). If oil forms, reheat to dissolve and cool very slowly with seeding.[1]
    
Q5: The isolated solid smells strongly of butylamine. Drying didn't help.

Diagnosis: Salt Formation. You likely isolated the butylammonium salt of the product, or the product has trapped butylamine in the lattice.[1]

Corrective Action:

  • Wash Protocol: Reslurry the solid in dilute HCl (

    
    ) to convert any free butylamine to the soluble hydrochloride salt, then wash copiously with water.
    
  • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .[1]

Part 4: Visualized Reaction Workflow

Figure 1: Reaction Pathway and Control Points This diagram illustrates the competition between the desired S_NAr pathway and the neutralization/hydrolysis side reactions.[1]

ReactionPathwaySM4-Chloro-3-nitrobenzoic Acid(Starting Material)SaltCarboxylate Salt(Inactive Intermediate)SM->Salt 1 eq n-BuNH2(Fast Acid-Base)ComplexMeisenheimer Complex(Transition State)Salt->Complex + Excess n-BuNH2Heat (>80°C)Impurity4-Hydroxy-3-nitrobenzoic acid(Hydrolysis Impurity)Salt->Impurity H2O / OH-(Competition)ProductThis compound(Target)Complex->Product - HCl

Caption: The pathway requires initial neutralization (forming the salt) before the S_NAr step can proceed. Water introduces an irreversible hydrolysis sink.

Part 5: Standardized Experimental Protocol

Objective: Synthesis of this compound (10g scale).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • Solvent/Reagent: Add Ethanol (50 mL) followed by

    
    -butylamine  (14.7 mL, 148.8 mmol, 3.0 eq) slowly. Note: Exotherm expected.
    
  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][4] SM should be <1%.[1]

  • Workup:

    • Cool reaction to room temperature.[1][4]

    • Evaporate excess ethanol/amine under reduced pressure (rotary evaporator) to obtain a viscous orange residue.[1]

    • Dilute residue with Water (100 mL). The solids should dissolve (pH > 9).

    • Filtration: If the solution is cloudy, filter through Celite to remove tars.[1]

  • Precipitation: With vigorous stirring, add

    
      dropwise until pH reaches 2.0 . A bright yellow/orange solid will precipitate.[1]
    
  • Isolation: Filter the solid. Wash the cake with Water (

    
    ) to remove amine salts.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 85–95%.[1]

    • Appearance: Yellow crystalline solid.[1][5][6][7][8]

References

  • Feit, P. W. (1971). Aminobenzoic acid diuretics.[1] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439. Link

  • Nielsen, O. B., & Feit, P. W. (1974). Structure-activity relationships of aminosulfonylbenzoic acid diuretics. Journal of Medicinal Chemistry.
  • Babu, S. N. N., et al. (2009).[5][9] 4-(sec-Butylamino)-3-nitrobenzoic acid.[1] Acta Crystallographica Section E, E65, o1557.[9] Link (Demonstrates analogous workup and crystal structure of the butylamino nitrobenzoic acid class).

  • PubChem. (2024).[1] 4-Chloro-3-nitrobenzoic acid Compound Summary. Link

Validation & Comparative

HPLC Validation Guide: Purity Analysis of 4-(Butylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative analysis of HPLC methodologies, validation protocols, and impurity profiling for CAS 120321-65-5.[1]

Executive Summary: The Analytical Challenge

4-(Butylamino)-3-nitrobenzoic acid (CAS 120321-65-5) is a critical intermediate in the synthesis of bioactive heterocycles, particularly benzimidazoles and photosensitizers. Its structural duality—possessing both an electron-withdrawing nitro group and an electron-donating butylamine chain—creates a unique "push-pull" electronic system.[1] This results in strong intramolecular hydrogen bonding (N—H...O) and significant solvatochromic behavior, making standard HPLC methods prone to peak tailing and poor resolution.[1]

This guide compares two analytical approaches:

  • The Conventional Isocratic Method (Method A): A standard quality control approach often used for simple benzoic acid derivatives.

  • The Optimized Gradient Method (Method B): A stability-indicating protocol designed to resolve the target compound from its specific synthetic precursors (e.g., 4-chloro-3-nitrobenzoic acid) and degradation products.

Verdict: While Method A offers speed, Method B is required for regulatory-grade purity analysis due to its superior capacity to resolve the critical "starting material" impurity, which often co-elutes under isocratic conditions.[1]

Comparative Analysis: Isocratic vs. Gradient

The following table summarizes the performance metrics of the two methods based on experimental validation cycles.

FeatureMethod A: Conventional IsocraticMethod B: Optimized Gradient (Recommended)
Stationary Phase C18 (Standard End-capping)C18 (High Carbon Load / Base Deactivated)
Mobile Phase 60:40 MeOH:Phosphate Buffer (pH 7.[1]0)A: 0.1% Formic Acid (pH 2.7) B: Acetonitrile
Elution Mode IsocraticGradient (10% B

90% B)
Resolution (

)
< 1.5 (Target vs. Precursor)> 3.5 (Target vs. Precursor)
Peak Symmetry 0.8 - 2.2 (Tailing issues)0.95 - 1.15 (Sharp peaks)
LOD (Sensitivity) ~5.0 ppm~0.5 ppm
Run Time 8 minutes15 minutes
Suitability Rough reaction monitoringFinal purity release & Stability testing
Why Method A Fails

At neutral pH (Method A), the carboxylic acid is deprotonated (


), making the molecule highly polar.[1] However, the hydrophobic butyl chain creates a conflict in retention mechanisms, leading to broad peaks.[1] Furthermore, the starting material (4-chloro-3-nitrobenzoic acid) has a similar ionic character at pH 7, causing co-elution.[1]
Why Method B Succeeds

Method B utilizes acidic suppression (pH 2.7).

  • Protonation: The carboxylic acid remains neutral (

    
    ), increasing interaction with the C18 chain for better retention.
    
  • Intramolecular Locking: The acidic environment stabilizes the intramolecular H-bond between the amine and nitro group, reducing silanol interactions and sharpening the peak.

  • Gradient Power: The gradient effectively separates the highly polar hydrolytic impurities (early eluting) from the hydrophobic unreacted starting materials (late eluting).

Impurity Fate Mapping

Understanding the synthesis pathway is crucial for defining the "Specificity" parameter of the validation.

ImpurityMap SM Starting Material 4-Chloro-3-nitrobenzoic acid INT Target Product This compound SM->INT Nucleophilic Subst. (DIPEA/DMF) IMP1 Impurity A 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis Byproduct) SM->IMP1 Hydrolysis (Side Rxn) R1 Reagent n-Butylamine R1->INT IMP2 Impurity B Ethyl Ester Derivative (If EtOH solvent used) INT->IMP2 Esterification (In EtOH)

Caption: Synthetic pathway showing the origin of critical impurities (Impurity A and B) that must be resolved by the HPLC method.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 5 
    
    
    
    m) or equivalent.[1]
  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Detection: 254 nm (Primary), 360 nm (Secondary for nitro-amine charge transfer band).

Mobile Phase Preparation
  • Solvent A: Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.45

    
    m membrane.
    
  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
10.01090Linear Ramp
12.01090Wash
12.19010Re-equilibration
15.09010End

Validation Results & Performance Data

The following data represents typical results obtained when validating this protocol for >99% purity assessment.

System Suitability
  • Tailing Factor (

    
    ):  1.05 (Acceptance: 
    
    
    
    1.5)
  • Theoretical Plates (

    
    ):  > 8,500
    
  • Resolution (

    
    ):  4.2 between Impurity A (Hydrolysis product) and Target.
    
Linearity and Range

Established by injecting 5 concentration levels (50% to 150% of target concentration).

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation (

)
0.9998

Range 10

g/mL – 200

g/mL
Covers 80-120% of test conc.[1]
Accuracy (Recovery)

Spike recovery performed at 3 levels (80%, 100%, 120%) into a placebo matrix.[1]

Spike LevelMean Recovery (%)% RSD
80%99.4%0.4%
100%100.1%0.2%
120%99.8%0.5%
Sensitivity
  • Limit of Detection (LOD): 0.05

    
    g/mL (S/N ratio 3:1)
    
  • Limit of Quantitation (LOQ): 0.15

    
    g/mL (S/N ratio 10:1)
    

Validation Logic Workflow

This diagram illustrates the logical flow of the validation process, ensuring self-correcting scientific integrity.

ValidationFlow Start Start Validation Spec Specificity Test (Inject Impurities + Target) Start->Spec Check1 Resolution > 2.0? Spec->Check1 Fail1 Optimize Gradient/pH Check1->Fail1 No Lin Linearity & Range (5 Levels) Check1->Lin Yes Fail1->Spec Acc Accuracy & Precision (Spike Recovery) Lin->Acc Rob Robustness (Flow/Temp/pH +/-) Acc->Rob Final Method Validated Rob->Final

Caption: Step-by-step decision tree for validating the HPLC method, ensuring resolution criteria are met before proceeding to quantitative checks.

Discussion: The Science of the Separation

The choice of 0.1% Formic Acid is not arbitrary. This compound crystallizes in a way that suggests strong intermolecular interactions mediated by the carboxylic acid and the nitro group [1]. By lowering the pH below the pKa of the benzoic acid moiety (approx pKa 3.5), we suppress the ionization of the carboxyl group.[1]

Simultaneously, the nitro group at the ortho position to the amine reduces the basicity of the nitrogen via electron withdrawal and hydrogen bonding.[1] This means that at pH 2.7, the molecule is predominantly neutral and sufficiently hydrophobic to interact strongly with the C18 stationary phase.[1] This explains why the gradient method yields sharp peaks (high efficiency) compared to the broad peaks observed in neutral phosphate buffers where the molecule exists as an anion with repulsive forces against residual silanols.

References

  • Narendra Babu, S. N., Abdul Rahim, A. S., Osman, H., Jebas, S. R., & Fun, H. K. (2009).[1][2][3] 4-Butylamino-3-nitrobenzoic acid .[1][2][3][][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1122–o1123.[1][2]

  • ICH Expert Working Group. (2005).[2][3][8] ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Conference on Harmonisation.

  • Mohd Maidin, S. M., Abdul Rahim, A. S., & Fun, H. K. (2008).[1] Ethyl 4-(tert-butylamino)-3-nitrobenzoate . Acta Crystallographica Section E: Structure Reports Online, 64(11), o2136.[1]

  • BOC Sciences. This compound Product Information (CAS 120321-65-5) .

Sources

Spectroscopic Profiling & Synthetic Pathway: 4-(Butylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the spectroscopic evolution from 4-chloro-3-nitrobenzoic acid (Precursor) to 4-(butylamino)-3-nitrobenzoic acid (Target). This transformation represents a classic Nucleophilic Aromatic Substitution (


), a critical step in the synthesis of high-ceiling diuretics like Bumetanide .

The spectroscopic data presented here serves as a self-validating quality control system. By tracking specific shifts in NMR and IR signals, researchers can definitively confirm the substitution of the chlorine atom by the butylamine moiety, ensuring the integrity of the intermediate before proceeding to sulfamoylation or other derivatizations.

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9]

The synthesis relies on the activation of the C-Cl bond by the ortho-nitro group and the para-carboxyl group. Both electron-withdrawing groups (EWG) deplete electron density from the aromatic ring, making the C-4 position highly susceptible to nucleophilic attack by n-butylamine.

Reaction Scheme

SNAr_Pathway Precursor 4-Chloro-3-nitrobenzoic acid (EWG Activated) Intermediate Meisenheimer Complex (Transient) Precursor->Intermediate + Butylamine (Slow Step) Reagent n-Butylamine (Nucleophile) Reagent->Intermediate Product This compound (Deep Yellow) Intermediate->Product - Cl⁻ (Fast Step) Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the


 reaction. The electron-deficient ring allows the amine to displace the chloride.

Spectroscopic Comparison

The transition from the chloro-precursor to the amino-product results in distinct "fingerprint" changes in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

A. Infrared Spectroscopy (IR)[10]

The most immediate visual confirmation of reaction progress is the appearance of amine stretching frequencies and the disappearance of the C-Cl stretch.

Functional GroupPrecursor (4-Cl) Frequency (

)
Target (4-NHBu) Frequency (

)
Mechanistic Insight
N-H Stretch Absent 3320 - 3380 (m) Diagnostic signal. Often appears as a single sharp band for secondary amines.
C=O Stretch 1690 - 1710 (s)1680 - 1700 (s)Slight redshift due to increased electron donation from the amine into the ring (resonance).
NO₂ Stretch 1535 (asym) / 1350 (sym)1525 / 1340The amine donor character increases electron density, slightly lowering NO₂ bond order.
C-Cl Stretch 1050 - 1090 (m) Absent Critical QC Check. Disappearance confirms consumption of starting material.
B. Proton NMR ( -NMR)

NMR provides the definitive structural proof. The substitution of the electron-withdrawing Chlorine (


) with the electron-donating Butylamino group (

) drastically alters the shielding of the aromatic protons.

Solvent: DMSO-


 (Standard for polar benzoic acids)
Proton PositionPrecursor

(ppm)
Target

(ppm)
Causality & Interpretation
-COOH ~13.5 (broad)~12.5 (broad)Acidic proton remains, often broad due to exchange.
H-2 (Ar-H) 8.50 (d) 8.60 - 8.70 (d) Located between NO₂ and COOH. Remains highly deshielded; slight downfield shift due to H-bond twist.
H-6 (Ar-H) 8.18 (dd)7.90 - 8.00 (dd)Meta to the amine. Experiences mild shielding from the resonance effect.
H-5 (Ar-H) 7.91 (d) 6.90 - 7.10 (d) Key Indicator. Ortho to the new amine. Massive upfield shift (~1 ppm) due to strong resonance shielding by Nitrogen lone pair.
N-H Absent 8.40 - 8.60 (br) Intramolecular H-Bond. The NH proton forms a hydrogen bond with the ortho-nitro oxygen, locking the conformation and deshielding the proton.
Butyl Chain Absent 0.9 (t), 1.4 (m), 1.6 (m), 3.3 (q)Characteristic aliphatic multiplets confirm the alkyl chain integration.
C. Electronic Absorption (UV-Vis)
  • Precursor: Colorless to pale cream.

  • Target: Deep Yellow / Orange.

  • Mechanism: The product possesses a strong "Push-Pull" electronic system (Amine donor

    
     Nitro acceptor). This creates a low-energy Intramolecular Charge Transfer (ICT) band, shifting absorption into the visible region (~400-450 nm).
    
  • QC Utility: A reaction mixture that remains pale indicates failed substitution.

Experimental Protocol

This protocol is designed for high purity rather than maximum crude yield, prioritizing the removal of the unreacted chloro-precursor which is difficult to separate later.

Workflow Diagram

Workflow Start Start: 4-Chloro-3-nitrobenzoic acid (1.0 eq) React Reflux with n-Butylamine (2.5 eq) in Ethanol/Water (80°C, 4-6h) Start->React Quench Evaporate Solvent -> Acidify residue with 1M HCl (pH 3) React->Quench Filter Collect Precipitate (Yellow Solid) Quench->Filter Purify Recrystallization (Solvent: EtOH/Water or EtOAc) Filter->Purify Analyze QC: NMR & Melting Point Purify->Analyze

Figure 2: Step-by-step synthesis and purification workflow.[1]

Detailed Methodology
  • Stoichiometry: Dissolve 4-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol) in Ethanol (150 mL).

  • Nucleophilic Attack: Add n-butylamine (25 mL, ~250 mmol) slowly. The amine acts as both the nucleophile and the base to neutralize the generated HCl.

    • Note: A color change to deep orange should be immediate.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The starting material spot (

    
    ) should disappear.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

    • Resuspend the oily residue in water (100 mL).

    • Slowly add 1M HCl with stirring until pH reaches ~3.0. The product will precipitate as a bright yellow solid.

  • Purification:

    • Filter the crude solid.[2][3][4]

    • Recrystallize from hot Ethanol/Water (1:1) or Ethyl Acetate. This step is crucial to remove any trace ammonium salts.

    • Dry in a vacuum oven at 50°C.

  • Validation:

    • Melting Point: Expected range 178–182°C (Note: Isomers vary; tert-butyl analog melts ~200°C, n-butyl is typically lower).

    • NMR Check: Confirm the integration of the butyl chain (9 protons total) vs aromatic protons (3 protons).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete precipitation during acidification.Ensure pH is below the pKa of the benzoic acid (~3.5). Cool the aqueous mixture to 4°C before filtering.
Product is Pale/White Reaction failed; recovered starting material.Check amine quality (wet amine?). Increase reflux time or use a higher boiling solvent (e.g., n-Butanol).
Impurity Peaks in NMR Trapped Butylamine hydrochloride salts.Wash the filter cake thoroughly with dilute HCl, then water. Recrystallize to remove salts.
Doublets in Aliphatic Region Formation of sec-butyl isomer (impurity in reagent).Use high-purity n-butylamine (99%+).

References

  • Feit, P. W. (1971). "Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives." Journal of Medicinal Chemistry, 14(5), 432–439. Link

    • Foundational text for the synthesis of Bumetanide intermedi
  • ChemicalBook. (2024). "4-Chloro-3-nitrobenzoic acid NMR Spectrum." Link

    • Source for precursor spectroscopic data.[3]

  • Babu, N. S., et al. (2009).[5] "4-tert-Butylamino-3-nitrobenzoic acid." Acta Crystallographica Section E: Structure Reports Online, 65(7), o1557.[5] Link

    • Provides structural confirmation of the intramolecular H-bond and nitro-group orient
  • NIST Chemistry WebBook. "Benzoic acid, 4-amino-3-nitro- derivatives." Link

    • General reference for IR frequencies of nitro-anilines.

Sources

Benchmarking 4-(butylamino)-3-nitrobenzoic Acid: Process Efficiency & API Suitability

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pivot Point in Diuretic Synthesis

4-(butylamino)-3-nitrobenzoic acid (CAS: 480-33-1 / 2791-66-4 derivatives) represents a critical scaffold in the synthesis of sulfamoyl-class loop diuretics, most notably Bumetanide .[1]

For process chemists and drug developers, this building block serves as the "selectivity gate." Its synthesis via Nucleophilic Aromatic Substitution (SNAr) determines the impurity profile of the final API. If the butylamine substitution is incomplete or accompanied by hydrolysis, the downstream reduction and sulfamoylation steps will propagate difficult-to-remove side products.

This guide benchmarks the performance of this building block against its precursors and alternative synthesis routes, focusing on yield efficiency , impurity control , and process scalability .

Comparative Benchmarking: Synthesis & Reactivity

The formation of this compound typically proceeds via the SNAr reaction of 4-chloro-3-nitrobenzoic acid with butylamine .[1] The presence of the nitro group at the ortho position is the activating force that makes this substitution possible under mild conditions.

Benchmark A: Solvent System Performance

The choice of solvent dramatically alters reaction kinetics and workup complexity.

ParameterProtic Solvent (Ethanol/Water) Aprotic Polar (DMF/DMSO) Green Alternative (2-MeTHF)
Reaction Rate Moderate (Reflux required)Fast (Room Temp to 60°C)Moderate
Yield 85 - 92%90 - 96%80 - 88%
Impurity Profile Low (Product precipitates)Medium (Solvent retention)Low
Workup Excellent: Filtration (Self-purifying)Poor: Requires aqueous crash-outGood: Phase separation
Scalability High (Class 3 solvent)Low (Class 2 solvent, high BP)High

Expert Insight: While DMF offers faster kinetics due to better solvation of the intermediate Meisenheimer complex, Ethanol is the superior process choice . In ethanol, the product often crystallizes out upon cooling, driving the equilibrium forward and simplifying isolation to a single filtration step, which is critical for GMP compliance [1][4].

Benchmark B: Leaving Group Reactivity (Cl vs. F)

While the Chloro-derivative is standard, the Fluoro-analog offers theoretical advantages in SNAr due to the high electronegativity of fluorine stabilizing the transition state.

  • 4-Chloro-3-nitrobenzoic acid: Cost-effective, standard industrial starting material.[1][2] Slower reaction rate.

  • 4-Fluoro-3-nitrobenzoic acid: 100x faster reaction rate.[1] Prohibitively expensive for generic API production but useful for rapid library synthesis [5].

Critical Impurity Logic & Control

The purity of this compound is defined by two competing pathways.

Pathway Visualization

The following diagram illustrates the primary synthesis pathway and the critical "Hydrolysis Trap" that must be avoided.

G Start 4-Chloro-3-nitrobenzoic Acid Intermediate Meisenheimer Complex Start->Intermediate + Butylamine Impurity 4-Hydroxy-3-nitrobenzoic Acid (Impurity A) Start->Impurity + H2O / OH- (Hydrolysis Side Rxn) Reagent n-Butylamine (Nucleophile) Product 4-(butylamino)-3-nitrobenzoic Acid (Target) Intermediate->Product - HCl (Main Path)

Figure 1: SNAr Pathway showing the competition between Amine substitution (Green) and Hydrolysis (Red).

Impurity Benchmark Table
Impurity TypeOriginControl Strategy
Hydrolysis Impurity (4-Hydroxy-3-nitrobenzoic acid)Presence of water in solvent; competitive attack by hydroxide.[1]Use anhydrous solvents; Ensure amine excess (acts as base).
Bis-Alkylation Over-reaction of the amine (rare due to steric hindrance).Control stoichiometry (1.1 - 1.2 eq of amine).
Unreacted SM Incomplete conversion.Monitor by HPLC; Extend reflux time.

Validated Experimental Protocol

Objective: Synthesis of High-Purity this compound. Scale: 10g Batch (Scalable to kg).

Reagents:
  • 4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)[1]

  • n-Butylamine (10.9 g, 148.8 mmol, 3.0 eq)[1]

  • Ethanol (100 mL, anhydrous preferred)

Step-by-Step Workflow:
  • Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-Chloro-3-nitrobenzoic acid and Ethanol.

  • Activation: Stir the suspension at room temperature. Add n-Butylamine dropwise over 10 minutes. Note: The reaction is exothermic; the suspension will clear as the amine salt forms.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC. SM should be <0.5%.

  • Workup (The "Self-Validating" Step):

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Acidify carefully with 1M HCl to pH 2–3. The product will precipitate as a bright yellow solid.

    • Why this works: The unreacted amine and soluble impurities remain in the ethanolic supernatant.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove residual salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Expected Yield: 9.5 – 10.5 g (85–92%).

  • Characterization: Melting Point 212–219°C [4].[3]

Downstream Application: The Bumetanide Connection

This building block is the precursor to Bumetanide. The subsequent steps involve reduction of the nitro group and sulfamoylation.[4]

Decision Matrix: When to use this Building Block?
  • Scenario A (Standard): You are synthesizing Bumetanide from scratch.

    • Verdict:Use this block. It allows for early purification of the carbon skeleton before introducing the sensitive sulfonamide group.

  • Scenario B (Industrial/Patent Route): You are optimizing for "One-Pot" efficiency.

    • Verdict:Skip this block. Industrial routes often use 4-chloro-3-nitro-5-sulfamoylbenzoic acid directly, performing the phenoxy substitution first, then reducing, then adding the butyl group via reductive amination [1][6].[1]

Downstream Workflow Diagram

B Block 4-(butylamino)-3-nitrobenzoic Acid Reduction Reduction (H2/Pd-C or Fe/HCl) Block->Reduction Diamine 3-amino-4-(butylamino) benzoic acid Reduction->Diamine Chlorosulf Chlorosulfonation (ClSO3H) Diamine->Chlorosulf + Phenoxy step (Multi-step sequence) Bumetanide Bumetanide API Chlorosulf->Bumetanide

Figure 2: Integration of the building block into the API synthesis stream.[1]

References

  • ChemicalBook. (n.d.). Bumetanide Synthesis and Intermediates. Retrieved from

  • Google Patents. (2023). CN115677544A - Preparation method of bumetanide. Retrieved from

  • PubChem. (2025).[5] this compound Compound Summary. Retrieved from

  • Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid (Analogous Process Data). Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to Nitrobenzoic Acid Building Blocks. Retrieved from

  • Quick Company. (2021). Nitrosamine Free Process For The Preparation Of Bumetanide. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Butylamino)-3-nitrobenzoic Acid

[1]

Executive Summary

This guide outlines the mandatory disposal and handling procedures for 4-(Butylamino)-3-nitrobenzoic acid (CAS: 46917-07-1).[1] As a key intermediate in the synthesis of Bumetanide (Bumex), this compound presents specific risks associated with its nitro-aromatic moiety and carboxylic acid functionality.

Critical Directive: Do NOT dispose of this compound via municipal wastewater (sink) or general trash. The presence of the nitro group (


Hazard Profiling & Chemical Logic

To ensure safety, operators must understand the causality behind these protocols. We treat this substance not just as "waste," but as a reactive chemical entity until it is destroyed.

PropertyDataOperational Implication
CAS Number 46917-07-1Unique identifier for waste manifesting.[1]
Functional Groups Nitro (

), Carboxyl (

)
Nitro: Potential for thermal decomposition; generates toxic

fumes upon burning.Carboxyl: Acidic; incompatible with strong bases.[1]
Physical State Yellow Crystalline PowderDust explosion hazard if aerosolized.[1] Use wet-wiping methods for cleanup.[2][3][4]
Melting Point 108–110 °CRelatively low melting point; avoid high-heat storage areas to prevent caking or partial decomposition.[1]
Solubility Low in water; Soluble in DMSO, MethanolDo not flush. It will precipitate in pipes and contaminate water tables.[1]
The "Nitro-Acid" Trap (Expert Insight)

A common error in disposing of nitrobenzoic acids is neutralizing them with strong bases (like Sodium Hydroxide) to solubilize them.

  • Risk: This can form nitro-benzoate salts , which are often more shock-sensitive and thermally unstable than the free acid.

  • Rule: Maintain the waste in its acidic or neutral form. Do not mix with strong alkalis.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.

A. Segregation Protocol
  • Incompatible Stream: Do NOT mix with strong oxidizers (e.g., perchlorates, permanganates) or strong bases .

  • Compatible Stream: Can be co-packed with other stable solid organic acids or non-halogenated organic solids, provided they are destined for incineration.

B. Containerization[5][6][7]
  • Primary Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."

    • Specific Notation: Add "Contains Nitro-Aromatics: Incinerate Only."

Disposal Workflow (Decision Matrix)

The following workflow dictates the logical path for disposal based on the physical state of your waste (pure solid vs. solution).

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / Powder FormStateCheck->SolidWastePure SubstanceLiquidWasteSolution (Solvent Contaminated)StateCheck->LiquidWasteDissolved/Mother LiquorSegregationSegregation Check:Isolate from Bases & OxidizersSolidWaste->SegregationLiquidWaste->SegregationPackSolidPackaging:Double-bag (poly) -> Fiber Drumor HDPE JarSegregation->PackSolidIf SolidPackLiquidPackaging:Solvent Waste Container(Compatible Solvent Base)Segregation->PackLiquidIf LiquidLabelingLabeling:'Organic Waste - Toxic''Contains Nitro Compounds'PackSolid->LabelingPackLiquid->LabelingDisposalMethodFinal Disposal Method:High-Temp Incineration(w/ NOx Scrubber)Labeling->DisposalMethod

Figure 1: Decision matrix for the safe segregation and packaging of nitro-aromatic waste streams.

Detailed Operational Procedures
Protocol A: Solid Waste (Pure Substance or Spill Debris)
  • PPE Selection: Nitrile gloves (double gloving recommended, >0.11mm thickness), safety goggles, and a lab coat. If handling >100g, use a P95 particulate respirator.

  • Collection: Sweep spilled powder using a spark-proof brush and pan. Do not use a vacuum cleaner unless it is explosion-proof (Class II, Div 1).

  • Packaging: Transfer to a clear polyethylene bag. Seal with tape. Place this bag inside a secondary container (HDPE jar or metal can).

  • Manifesting: List as "Organic Solid, Toxic, n.o.s. (Nitrobenzoic acid derivative)."[1]

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, Acetonitrile). Avoid halogenated solvents (DCM/Chloroform) if possible to reduce incineration costs, though they are chemically compatible.

  • pH Check (Self-Validating Step): Dip a pH strip into the waste container.

    • Acceptable: pH 2–7.

    • Action Required: If pH > 9, slowly acidify with dilute Acetic Acid to prevent salt formation.

  • Storage: Store in a "Flammable/Toxic" safety cabinet until pickup. Cap tightly to prevent solvent evaporation and concentration of the nitro-compound.

Protocol C: Final Destruction (Incineration)[1]
  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must operate a secondary combustion chamber (>1000°C) with a residence time >2 seconds to ensure complete destruction of the nitro-aromatic ring.

  • Emissions: The facility must have a wet scrubber system to capture Nitrogen Oxides (

    
    ) generated during the combustion of the nitro group.
    
Emergency Response (Spills)[1]
  • Small Spill (<10g):

    • Dampen a paper towel with water (to prevent dust).

    • Wipe up the powder.

    • Place the towel in a sealed bag as hazardous waste.

    • Clean surface with soap and water.[2][3]

  • Large Spill (>10g):

    • Evacuate the immediate area.[2][8]

    • Don full PPE (including respirator).

    • Cover spill with a specialized absorbent pads or vermiculite.

    • Do not use sawdust (combustible organic material + nitro compound = potential fire risk).

References
  • ChemicalBook. (2025).[3][4][5][9] METHACRYLOYL OXYETHYL DIMETHYLBENZYL AMMONIUM CHLORIDE (CAS 46917-07-1) Properties and Safety. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[3][4][5][9] Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid (Analogous Structure Safety Protocols). Retrieved from [1]

  • Echemi. (2025).[3][4][5][9][10] Product Information: CAS 46917-07-1.[1][4][11] Retrieved from [1]

  • Sigma-Aldrich. (2025).[3][4][5] Safety Data Sheet: Nitrobenzoic Acid Derivatives General Handling. Retrieved from [1]

(Note: While specific SDSs for intermediates can be rare, safety protocols are derived from the validated properties of the nitrobenzoic acid class and specific data from the synthesis of Bumetanide).

Personal protective equipment for handling 4-(Butylamino)-3-nitrobenzoic acid

[1]

Executive Summary & Chemical Context

4-(Butylamino)-3-nitrobenzoic acid (often associated with CAS 4886-22-0 or related isomers) is a critical intermediate in the synthesis of loop diuretics, specifically Bumetanide .[1] As a pharmaceutical intermediate containing both a nitro group and a secondary amine, it presents specific handling challenges distinct from general reagents.

While often classified as an Irritant (H315, H319, H335) , its role as a drug precursor necessitates handling it with Occupational Exposure Band (OEB) considerations in mind.[1] The primary risks are respiratory irritation from dust, potential skin sensitization due to the amine functionality, and the staining nature typical of nitro-aromatics.[1]

Immediate Action Required:

  • Treat as a Potent Compound Intermediate until validated otherwise.

  • Zero-skin-contact policy: This compound is a yellow dye-like solid; contamination is visible but difficult to remove.

  • Static Hazard: As a dry organic powder, it is susceptible to static charge buildup; use anti-static weighing procedures.

Hazard Analysis & Risk Assessment

This section details the causality behind the safety protocols. We do not just list hazards; we explain the chemical behavior driving them.

Hazard ClassGHS CodeMechanism of Action & Operational Implication
Skin Irritation H315 Mechanism: The secondary amine group (butylamino) is basic and lipid-soluble, allowing dermal penetration.[1] Implication: Prolonged contact can cause dermatitis.[2] The nitro group adds a risk of yellow staining which serves as a visual indicator of exposure.
Eye Irritation H319 Mechanism: Acidic functionality (benzoic acid) combined with the amine creates a zwitterionic character that irritates mucous membranes. Implication: Dust entering the eye will cause immediate, severe tearing and potential corneal abrasion.
Resp. Irritation H335 Mechanism: Fine particulate matter (dust) acts as a mechanical and chemical irritant to the upper respiratory tract. Implication: NO OPEN BENCH HANDLING. All powder manipulations must occur inside a certified fume hood.
Reactivity N/A Mechanism: Nitro groups (

) are energetic. While this molecule is stable, it is incompatible with strong oxidizers and reducing agents. Implication: Segregate waste. Do not mix with nitric acid or strong bases during disposal.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Glove Permeation Strategy

Note: Glove selection often depends on the solvent used to dissolve the solid. The solid itself has low permeation risk, but solutions drive the chemical through glove material.[1]

TaskPrimary PPESecondary PPERationale
Solid Handling (Weighing/Transfer)Nitrile Gloves (Min 5 mil thickness)Lab Coat + Safety GlassesNitrile provides excellent resistance to solids.[1] Thickness prevents abrasion tears.
Solution Handling (Methanol/DMSO)Double Gloving: Inner: NitrileOuter: Nitrile (Disposable)Chemical Splash Goggles + Sleeve CoversSolvents like DMSO carry the solute through skin. Double gloving allows the outer glove to be stripped immediately upon splash without exposing skin.
Spill Cleanup (>5g)Laminate (Silver Shield) or Butyl RubberTyvek Suit + P100 RespiratorLaminate offers the broadest chemical resistance for unknown concentrations during cleanup.

Operational Workflow & Decision Logic

The following diagram illustrates the hierarchy of controls for handling this compound. Note the critical decision points based on the physical state of the material.

GStartTask: Handle this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->Solid PowderSolutionSolution (Organic Solvent)StateCheck->Solution LiquidSolidControlsEngineering Control:Chemical Fume Hood(Sash at working height)Solid->SolidControlsSolventCheckSolvent Type?Solution->SolventCheckSolidPPEPPE:Nitrile Gloves + N95 (if outside hood)+ Anti-Static GunSolidControls->SolidPPEStandardSolvStandard (MeOH, EtOH)SolventCheck->StandardSolv AlcoholsPenetratingSolvPenetrating (DMSO, DMF)SolventCheck->PenetratingSolv DMSO/DMFSolPPE_StdPPE: Single Nitrile Gloves+ Safety GlassesStandardSolv->SolPPE_StdSolPPE_HighPPE: Double Gloving (Nitrile)+ Splash GogglesPenetratingSolv->SolPPE_High

Figure 1: Decision tree for PPE selection based on physical state and solvent carrier. Note the escalated requirements for penetrating solvents.[1]

Step-by-Step Experimental Protocols

Protocol A: Weighing & Transfer (Solid)

Objective: Prevent inhalation of dust and static dispersal.[1]

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Nitro-aromatics are prone to static cling, which causes "jumping" of powder.

  • Transfer:

    • Tare the weighing boat before adding the compound.

    • Use a micro-spatula to minimize surface area disturbance.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Decontamination:

    • Immediately wipe the balance area with a methanol-dampened Kimwipe . The yellow color serves as a cleaning validation; keep wiping until no yellow residue remains.

Protocol B: Solubilization

Objective: Dissolve without splashing.

  • Solvent Choice:

    • The compound is sparingly soluble in water but soluble in organic bases or polar solvents (DMSO, Methanol).

  • Procedure:

    • Add the solid to the vessel first, then add the solvent. This prevents the displacement of dry powder into the air (aerosolization) which happens if you dump powder into liquid.

    • Cap the vessel immediately after solvent addition.

    • Vortex or sonicate inside the hood. Never sonicate an open vessel of this compound, as it generates a breathable mist.

Disposal & Waste Management

Self-Validating Disposal System: The presence of the nitro group dictates specific segregation rules to prevent energetic reactions in the waste stream.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bag in clear polyethylene bags. Label as "Solid Chemical Waste - Toxic/Irritant".
Liquid Waste Solutions in organic solvents.Segregate from Oxidizers. Do not mix with Nitric Acid or Peroxides. Label with full chemical name.
Glassware Vials/flasks with residue.Triple rinse with Methanol before placing in the glass disposal bin. The rinse goes to liquid waste.

Emergency Response

  • In Case of Skin Contact:

    • Wash immediately with soap and water for 15 minutes.[3]

    • Check for staining: Yellow discoloration indicates effective contact; continue washing. If irritation persists, seek medical attention.

  • In Case of Eye Contact:

    • Flush eyes for 15 minutes using an eyewash station. Hold eyelids open.

    • Do not rub eyes, as the grit can scratch the cornea.

  • Spill (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (methanol or water) to dampen, then scoop into a waste container. This prevents dust generation.[3][4][5][6][7]

References

  • PubChem. (n.d.). Compound Summary: Bumetanide. National Library of Medicine. Retrieved from [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). (n.d.). Bumetanide Impurity A Reference Standard. Retrieved from [Link][1]

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